molecular formula C37H65NO12 B020616 Pseudoerythromycin A enol ether CAS No. 105882-69-7

Pseudoerythromycin A enol ether

货号: B020616
CAS 编号: 105882-69-7
分子量: 715.9 g/mol
InChI 键: NMIWBQUQCOMGHJ-FYFYGOHNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3R,6R,7S,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIWBQUQCOMGHJ-FYFYGOHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@](C)([C@H]1[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105882-69-7
Record name LY 267108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105882697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOERYTHROMYCIN A ENOL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX9Y83P7PB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the structure of Pseudoerythromycin A enol ether?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure of Pseudoerythromycin A Enol Ether

Introduction

This compound is a well-characterized degradation product of the macrolide antibiotic Erythromycin A. Its formation occurs under neutral to weakly alkaline conditions through a significant and complex intramolecular rearrangement. While devoid of antibiotic activity, this compound serves as a crucial analytical standard for stability studies of Erythromycin A.[1] Furthermore, it has been observed to promote the differentiation of monocytes into macrophages, indicating potential applications in immunological research.[2] This document provides a comprehensive overview of its structure, properties, and synthesis for researchers, scientists, and drug development professionals.

Chemical Structure and Formation

This compound is formed from Erythromycin A via a transannular cyclization process. This intramolecular rearrangement involves two key steps:

  • The hydroxyl group at carbon 6 (C6-OH) attacks the ketone at carbon 9 (C9), forming a stable internal enol ether.

  • Simultaneously, the hydroxyl group at carbon 11 (C11-OH) attacks the carbonyl of the lactone.

This process results in the contraction of the macrocycle from a 14-membered ring to a more complex 11-membered macrolide bicyclic structure.[1]

The systematic IUPAC name for this compound is 3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one.[3]

Physicochemical and Analytical Data

A summary of the key physicochemical properties and identifiers for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₃₇H₆₅NO₁₂[1][3][4]
Molecular Weight 715.9 g/mol [1][3][4]
CAS Number 105882-69-7[1][4][5]
Appearance White solid[1]
Purity >98%[1][4]
Storage -20°C[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility.[1]

Synthesis Workflow

This compound is synthetically derived from Erythromycin A. The process involves the initial conversion of Erythromycin A to its enol ether intermediate, followed by a base-catalyzed rearrangement.

Synthesis_Workflow Erythromycin_A Erythromycin A Erythromycin_A_enol_ether Erythromycin A enol ether Erythromycin_A->Erythromycin_A_enol_ether Ice-cold Acetic Acid Pseudoerythromycin_A_enol_ether This compound Erythromycin_A_enol_ether->Pseudoerythromycin_A_enol_ether Potassium Carbonate, Methanol, Reflux

Caption: Synthetic pathway of this compound from Erythromycin A.

Experimental Protocols

The structural elucidation and synthesis of this compound rely on established analytical and synthetic chemistry protocols. Detailed experimental procedures can be found in the cited literature.[1][2][6]

Synthesis of this compound from Erythromycin A

The following is a generalized protocol based on referenced synthetic schemes.[6]

Step 1: Formation of Erythromycin A enol ether

  • Erythromycin A is dissolved in a suitable solvent.

  • The solution is treated with ice-cold acetic acid to promote the formation of the enol ether intermediate.

  • The reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product, Erythromycin A enol ether, is isolated and purified.

Step 2: Rearrangement to this compound

  • The purified Erythromycin A enol ether is dissolved in methanol.

  • Potassium carbonate is added to the solution to catalyze the rearrangement.

  • The mixture is heated to reflux.

  • The reaction is monitored until the starting material is consumed.

  • The final product, this compound, is isolated and purified, typically using column chromatography.

Structural Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular formula and to study fragmentation patterns.

  • Liquid Chromatography (LC): LC is often coupled with MS (LC-MS) to separate the compound from impurities and to aid in its identification.[2]

References

The Unveiling of Pseudoerythromycin A Enol Ether: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether, a fascinating degradation product of the widely-used antibiotic erythromycin (B1671065) A, has carved its own niche in pharmaceutical research. Initially identified as a result of erythromycin's instability under certain conditions, this ring-contracted macrolide has since become an important analytical standard and a subject of study for its unique biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this compound, presenting crucial data in a structured format, detailing experimental protocols, and visualizing key processes.

Introduction

Erythromycin A, a 14-membered macrolide antibiotic, is known for its susceptibility to degradation, particularly in neutral to weakly alkaline environments. This degradation process leads to the formation of several products, one of the most significant being this compound. This compound is formed through a complex internal rearrangement, resulting in a contracted 11-membered macrolide ring.[1] While devoid of the antibacterial properties of its parent compound, this compound has garnered interest for its distinct biological effects and serves as a critical analytical standard in stability studies of erythromycin A.[1]

Discovery and History

The journey to understanding this compound is intrinsically linked to the stability studies of erythromycin A. Early research focused on characterizing the degradation pathways of erythromycin to improve its formulation and bioavailability. It was discovered that under neutral to weakly alkaline conditions, erythromycin A undergoes an internal rearrangement to form the enol ether. This process involves the C6-hydroxyl group forming an internal enol ether with the C9-ketone, and the C11-hydroxyl group attacking the lactone carbonyl, leading to the reduction of the macrocycle from a 14- to an 11-membered ring.[1]

A significant milestone in its history was the development of a synthetic method to prepare this compound from erythromycin A enol ether, as detailed in the work of Kirst et al. (1987). This synthetic route solidified its identity and availability for further research. Subsequent studies, such as those by Paesen et al. (1994), have utilized this compound as an analytical standard to investigate the stability of erythromycin in various formulations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and as a standard. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C37H65NO12[1][2][3]
Molecular Weight 715.9 g/mol [1][2][3]
Appearance White solid[1]
Melting Point 122.2-122.5 °C[4]
pH 8 - 9[4]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility. Slightly soluble in chloroform.[1][4]
Storage -20°C[1][4]
Purity >98%[1]
Computed Properties
   XLogP32.4[2]
   Hydrogen Bond Donor Count4[5]
   Hydrogen Bond Acceptor Count13[5]
   Rotatable Bond Count9[5]
   Topological Polar Surface Area166 Ų[2]

Synthesis and Formation

The formation and synthesis of this compound are key aspects of its history and utility.

Formation from Erythromycin A Degradation

This compound is a natural degradation product of Erythromycin A under neutral to weakly alkaline conditions. This intramolecular rearrangement is a critical factor in the stability of erythromycin-based pharmaceuticals.

cluster_process Degradation Process Erythromycin_A Erythromycin A (14-membered ring) Degradation Neutral to Weakly Alkaline Conditions Erythromycin_A->Degradation Pseudo_Enol_Ether This compound (11-membered ring) Degradation->Pseudo_Enol_Ether cluster_synthesis Synthetic Pathway Erythromycin_A Erythromycin A Step1 Step 1: Formation of Enol Ether Erythromycin_A->Step1 Enol_Ether Erythromycin A enol ether Step1->Enol_Ether Step2 Step 2: Reaction with Carbonate Enol_Ether->Step2 Pseudo_Enol_Ether This compound Step2->Pseudo_Enol_Ether cluster_pathway Proposed Signaling in Monocyte Differentiation Pseudo_Enol_Ether Pseudoerythromycin A enol ether Monocyte Monocyte Pseudo_Enol_Ether->Monocyte ERK_Pathway ERK1/2 Pathway Monocyte->ERK_Pathway NFkB_AP1 NF-κB / AP-1 Inhibition Monocyte->NFkB_AP1 Differentiation Differentiation ERK_Pathway->Differentiation NFkB_AP1->Differentiation Macrophage Macrophage Differentiation->Macrophage cluster_workflow Analytical Workflow Erythromycin_Formulation Erythromycin A Formulation Stability_Testing Stability Testing (e.g., HPLC) Erythromycin_Formulation->Stability_Testing Quantification Identification & Quantification of Degradation Product Stability_Testing->Quantification Pseudo_Standard Pseudoerythromycin A enol ether Standard Pseudo_Standard->Stability_Testing

References

An In-depth Technical Guide to the Synthesis of Pseudoerythromycin A Enol Ether from Erythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of pseudoerythromycin A enol ether, a significant derivative of erythromycin (B1671065) A. This document outlines the detailed reaction pathway, experimental protocols, and quantitative data necessary for the successful laboratory preparation of this compound. The synthesis is a two-step process involving the formation of an intermediate, 8,9-anhydroerythromycin A 6,9-hemiketal (erythromycin A enol ether), followed by its base-catalyzed rearrangement to the final product.

Introduction

This compound is a ring-contracted derivative of erythromycin A, a well-known macrolide antibiotic. While devoid of antibiotic activity itself, it serves as an important analytical standard in stability studies of erythromycin A.[1] The synthesis involves a fascinating intramolecular rearrangement, transforming the 14-membered lactone ring of erythromycin A into a more constrained 11-membered ring.[1] This guide details the established synthetic route, providing researchers with the necessary information for its preparation.

Reaction Pathway

The conversion of erythromycin A to this compound proceeds through the following two key steps:

  • Formation of 8,9-Anhydroerythromycin A 6,9-hemiketal (Erythromycin A Enol Ether): Erythromycin A is treated with a mild acid, such as acetic acid, to catalyze an intramolecular cyclization. The hydroxyl group at C6 and the ketone at C9 of the erythronolide ring react to form a stable enol ether intermediate.

  • Rearrangement to this compound: The isolated erythromycin A enol ether is then subjected to base-catalyzed rearrangement. Treatment with a carbonate base in a suitable solvent, such as methanol, induces a translactonization reaction, leading to the formation of the thermodynamically more stable this compound.[1]

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of this compound.[2]

Step 1: Synthesis of 8,9-Anhydroerythromycin A 6,9-hemiketal (Erythromycin A Enol Ether)

Materials:

  • Erythromycin A

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve Erythromycin A in ice-cold glacial acetic acid.

  • Stir the solution at a low temperature (e.g., 0-5 °C) for a specified period to allow for the formation of the enol ether. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 8,9-anhydroerythromycin A 6,9-hemiketal.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the pure enol ether intermediate.

Step 2: Synthesis of this compound

Materials:

  • 8,9-Anhydroerythromycin A 6,9-hemiketal

  • Anhydrous Potassium Carbonate

  • Anhydrous Methanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve the purified 8,9-anhydroerythromycin A 6,9-hemiketal in anhydrous methanol.

  • Add anhydrous potassium carbonate to the solution.

  • Reflux the reaction mixture with heating. Monitor the progress of the rearrangement by TLC.[2]

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography to yield the final product as a white solid.[1]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediate.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurityStorage Temperature
Erythromycin A Enol EtherC37H65NO12715.91---
This compoundC37H65NO12715.91White Solid>98%-20°C

Data compiled from multiple sources.[1][3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
Melting Point 122.2-122.5 °C[4]
Solubility Soluble in ethanol, methanol, DMF, or DMSO.[1] Slightly soluble in chloroform.[4]

Visualizations

To further elucidate the process, the following diagrams illustrate the chemical transformation and the experimental workflow.

G cluster_reaction Chemical Reaction Pathway Erythromycin_A Erythromycin A Enol_Ether 8,9-Anhydroerythromycin A 6,9-hemiketal Erythromycin_A->Enol_Ether Acetic Acid Pseudoerythromycin Pseudoerythromycin A Enol Ether Enol_Ether->Pseudoerythromycin K2CO3, Methanol, Reflux G cluster_workflow Experimental Workflow Start Start: Erythromycin A Step1 Step 1: Enol Ether Formation (Acetic Acid) Start->Step1 Purification1 Purification 1 (Column Chromatography) Step1->Purification1 Intermediate Intermediate: 8,9-Anhydroerythromycin A 6,9-hemiketal Purification1->Intermediate Step2 Step 2: Rearrangement (K2CO3, Methanol, Reflux) Intermediate->Step2 Purification2 Purification 2 (Column Chromatography) Step2->Purification2 End End Product: This compound Purification2->End

References

The Unveiling of Pseudoerythromycin A Enol Ether: A Deep Dive into its Formation Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the formation mechanism of pseudoerythromycin A enol ether, a significant degradation product of the macrolide antibiotic erythromycin (B1671065) A. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate chemical rearrangements, presents key quantitative data, and outlines detailed experimental protocols for its synthesis and analysis.

Core Mechanism: An Intramolecular Transformation

This compound is not formed through a simple degradation pathway but rather through a complex intramolecular rearrangement of erythromycin A. This transformation is predominantly observed under neutral to weakly alkaline conditions.[1][2] The core of this mechanism involves two critical steps:

  • Enol Ether Formation: The hydroxyl group at the C6 position of the erythromycin A molecule nucleophilically attacks the C9 ketone. This results in the formation of an internal enol ether linkage.

  • Translactonization and Ring Contraction: Subsequently, the hydroxyl group at the C11 position attacks the carbonyl group of the lactone ring. This intramolecular transesterification leads to a reduction in the size of the macrolide ring, from a 14-membered ring to a more compact 11-membered ring.[1][2]

This intricate molecular dance results in the formation of this compound, a compound with a distinct structure and a loss of antibacterial activity.

dot

Erythromycin_A Erythromycin A (14-membered ring) Intermediate C6-OH attacks C9-ketone Erythromycin_A->Intermediate Neutral to weakly alkaline conditions Enol_Ether Internal Enol Ether Formation Intermediate->Enol_Ether Translactonization C11-OH attacks lactone carbonyl Enol_Ether->Translactonization Pseudoerythromycin This compound (11-membered ring) Translactonization->Pseudoerythromycin Ring Contraction

Caption: Reaction pathway of this compound formation.

Quantitative Analysis of Formation

The formation of this compound is significantly influenced by pH. Kinetic studies have been instrumental in elucidating the rate of this degradation process under various conditions.

ParameterConditionValueReference
Formation Condition pHNeutral to Weakly Alkaline[1]
Kinetic Model Reaction OrderPseudo-first-order[1]
Analytical Method TechniqueHigh-Performance Liquid Chromatography (HPLC)[3]

Experimental Protocols

Synthesis of this compound

A widely referenced method for the synthesis of this compound is based on the work of Kirst H.A. et al. (1987).[4] The protocol involves a two-step process:

Step 1: Formation of Erythromycin A Enol Ether

  • Erythromycin A is treated with a suitable acid, such as acetic acid, under controlled temperature conditions (e.g., ice-cold).

  • The reaction mixture is stirred for a specific duration to facilitate the formation of the enol ether intermediate.

  • The product is then isolated and purified using appropriate techniques, such as extraction and chromatography.

Step 2: Conversion to this compound

  • The purified erythromycin A enol ether is dissolved in a suitable solvent, typically methanol.

  • A base, such as potassium carbonate, is added to the solution.

  • The mixture is refluxed with heating for a defined period to induce the intramolecular translactonization and ring contraction.

  • The final product, this compound, is then isolated and purified from the reaction mixture.

dot

cluster_step1 Step 1: Enol Ether Formation cluster_step2 Step 2: Conversion to this compound Erythromycin_A Erythromycin A Acid_Treatment Treat with Acetic Acid (ice-cold) Erythromycin_A->Acid_Treatment Stirring Stir Acid_Treatment->Stirring Isolation1 Isolate & Purify Stirring->Isolation1 Enol_Ether Erythromycin A Enol Ether Isolation1->Enol_Ether Dissolution Dissolve in Methanol Enol_Ether->Dissolution Base_Addition Add Potassium Carbonate Dissolution->Base_Addition Reflux Reflux with Heating Base_Addition->Reflux Isolation2 Isolate & Purify Reflux->Isolation2 Pseudoerythromycin This compound Isolation2->Pseudoerythromycin

Caption: Experimental workflow for the synthesis of this compound.

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the separation and quantification of erythromycin A and its degradation products, including this compound.

  • Column: A C18 reversed-phase column is typically employed.

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The pH of the mobile phase is a critical parameter for achieving optimal separation.

  • Detection: UV detection at a specific wavelength (e.g., 215 nm) is commonly used.

  • Quantification: The concentration of each compound is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of reference standards.

Conclusion

The formation of this compound is a well-defined yet complex intramolecular rearrangement of erythromycin A. Understanding this mechanism is crucial for the development of stable erythromycin formulations and for the accurate analysis of its degradation products. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and professionals working in the fields of pharmaceutical sciences and drug development.

References

An In-depth Technical Guide to the Solubility of Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Pseudoerythromycin A enol ether, a significant degradation product of the macrolide antibiotic erythromycin (B1671065). Due to its frequent emergence during stability studies of erythromycin A, understanding its solubility is crucial for analytical method development, formulation studies, and overall drug quality assessment.

Introduction to this compound

This compound (CAS Number: 105882-69-7) is formed from erythromycin A under neutral to weakly alkaline conditions through a complex internal rearrangement.[1] This process involves the formation of an internal enol ether between the C6-hydroxyl group and the C9-ketone of erythromycin, along with an attack of the C11-hydroxyl group on the lactone's carbonyl group. The result is a reduction of the macrocycle from a 14- to an 11-membered ring.[1] While devoid of antibiotic activity, it serves as a critical analytical standard for stability studies of erythromycin A.[1]

Solubility Profile of this compound

Currently, the available literature provides qualitative solubility data for this compound. No quantitative solubility data (e.g., in mg/mL or molarity at specified temperatures) has been published. The qualitative solubility in various solvents is summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
MethanolSoluble[2][3][4], Slightly Soluble[5]
EthanolSoluble[1][2][3][4]
ChloroformSlightly Soluble[5]
Dimethylformamide (DMF)Soluble[1][2][3][4]
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3][4]
WaterGood water solubility[1]

Comparative Solubility Data: Erythromycin A

For context and comparative purposes, the following table summarizes the quantitative solubility of the parent compound, Erythromycin A. This data can offer insights into the potential solubility behavior of its derivatives.

Table 2: Quantitative Solubility of Erythromycin A

SolventSolubility
Water2 mg/mL[6]
Ethanol30 mg/mL[7]
Dimethyl Sulfoxide (DMSO)15 mg/mL[7]
Dimethylformamide (DMF)15 mg/mL[7]
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mL[7]
AcetoneFreely Soluble[6]
AcetonitrileFreely Soluble[6]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (as a solid)

  • Solvent of interest (e.g., water, methanol, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a validated spectrophotometric method.

Procedure:

  • Preparation of the Test System:

    • Add an excess amount of solid this compound to a series of glass vials. An excess is necessary to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at various time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials to ensure a clear separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid material.

    • Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Determine the concentration of the compound in the test samples by comparing their response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Diagram of Experimental Workflow:

G Workflow for Solubility Determination A Add excess solid to solvent in vials B Equilibrate at constant temperature with agitation A->B 24-72h C Centrifuge to separate solid and liquid phases B->C D Withdraw and dilute supernatant C->D E Analyze concentration by HPLC/UV D->E F Calculate solubility E->F

References

The Unseen Potential of a Macrolide Metabolite: A Technical Guide to the Biological Activities of Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether, a degradation product of the widely-used macrolide antibiotic erythromycin, has long been considered an inactive byproduct. However, emerging research has unveiled its distinct biological activities, independent of the antimicrobial properties of its parent compound. This technical guide provides an in-depth exploration of the known biological functions of this compound (also referred to as LY267108), focusing on its immunomodulatory and gastrointestinal effects. By presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this intriguing molecule's potential.

Core Biological Activities

Current scientific literature highlights two primary areas of biological activity for this compound: the promotion of monocyte-to-macrophage differentiation and the modulation of lower esophageal sphincter (LES) pressure. Notably, this compound is reported to be devoid of significant antibiotic activity, positioning it as a molecule with potentially novel therapeutic applications.

Immunomodulatory Effects: Promotion of Monocyte-to-Macrophage Differentiation

This compound has been identified as a promoter of monocyte differentiation into macrophages. This activity suggests a potential role in modulating the innate immune system and inflammatory responses.

The following table summarizes the key quantitative findings from studies on the pro-differentiation activity of this compound.

ParameterCell LineConcentrationObservationReference
Monocyte DifferentiationHuman Monocytic Cell Line10 µMPromotes differentiation into macrophages(Yoshida et al., 2005)

The following protocol is based on the methodology described in the foundational study by Yoshida et al. (2005).

Objective: To assess the ability of this compound to induce the differentiation of monocytes into macrophages.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound (LY267108)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (96-well)

  • Flow cytometer

  • Fluorescently-labeled antibodies against macrophage surface markers (e.g., CD11b, CD14)

Procedure:

  • Cell Culture: Maintain the human monocytic cell line in RPMI 1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well.

  • Compound Treatment: Add this compound to the wells at a final concentration of 10 µM. Include wells with a known inducing agent like PMA as a positive control and untreated wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours to allow for differentiation.

  • Cell Harvesting: Gently scrape and collect the cells from the wells.

  • Staining: Wash the cells with PBS and then incubate with fluorescently-labeled antibodies specific for macrophage surface markers.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing macrophage-specific markers, indicating differentiation.

While the precise signaling pathway for this compound-induced macrophage differentiation has not been fully elucidated, a general representation of monocyte-to-macrophage differentiation provides context for potential mechanisms.

Monocyte_Differentiation_Pathway cluster_stimuli External Stimuli cluster_cell Monocyte cluster_outcome Differentiation Outcome Pseudoerythromycin Pseudoerythromycin A enol ether Receptor Cell Surface Receptor(s) Pseudoerythromycin->Receptor Cytokines Cytokines (e.g., M-CSF, GM-CSF) Cytokines->Receptor Signaling Intracellular Signaling Cascades (e.g., MAPK, NF-κB) Receptor->Signaling Transcription Transcription Factor Activation (e.g., PU.1, IRF8) Signaling->Transcription Gene Gene Expression Changes Transcription->Gene Macrophage Macrophage Gene->Macrophage Phenotypic Changes

General signaling pathway for monocyte to macrophage differentiation.
Gastrointestinal Effects: Modulation of Lower Esophageal Sphincter (LES) Pressure

This compound has been demonstrated to increase the pressure of the lower esophageal sphincter (LES) in preclinical models. This suggests a potential therapeutic application in conditions characterized by a hypotensive LES, such as gastroesophageal reflux disease (GERD).

The following table presents the quantitative data on the effects of this compound on LES pressure from the study by Greenwood et al. (1994).

Animal ModelCompoundDoseRoute of AdministrationChange in LES Pressure
CatThis compound (LY267108)0.1 - 1.0 mg/kgIntravenousDose-dependent increase
CatThis compound (LY267108)1.0 mg/kgIntravenousIncreased LES pressure in HCl-perfused esophagus model
CatThis compound (LY267108)1.0 mg/kgIntravenousIncreased LES pressure following isoproterenol-induced relaxation

The following protocol is a summary of the methodology employed by Greenwood et al. (1994).

Objective: To determine the effect of this compound on LES pressure in anesthetized cats.

Materials:

  • Adult cats

  • Anesthetic agents (e.g., ketamine)

  • Manometry catheter with a Dent sleeve

  • Pressure transducer and recording system

  • This compound (LY267108) for intravenous administration

  • Saline solution

  • (For specific models) Hydrochloric acid (HCl) solution for esophageal perfusion, Isoproterenol (B85558)

Procedure:

  • Animal Preparation: Anesthetize the cats according to approved animal care protocols.

  • Catheter Placement: Pass a manometry catheter with a Dent sleeve through the esophagus so that the sleeve is positioned across the LES.

  • Baseline Measurement: Record the basal LES pressure for a stable period.

  • Compound Administration: Administer this compound intravenously at the desired doses. Administer saline as a vehicle control.

  • Pressure Recording: Continuously record the LES pressure before, during, and after compound administration.

  • Data Analysis: Analyze the recorded pressure tracings to determine the peak change in LES pressure from baseline following the administration of the compound.

  • (Optional) Induced Hypotensive LES Models:

    • Acid Perfusion: Perfuse the distal esophagus with a dilute HCl solution for a set period to induce a decrease in LES pressure before administering the compound.

    • Pharmacological Relaxation: Administer a smooth muscle relaxant such as isoproterenol to lower LES pressure before testing the effects of the compound.

The following diagram illustrates the experimental workflow for assessing the effect of this compound on LES pressure.

LES_Experiment_Workflow start Start anesthesia Anesthetize Cat start->anesthesia catheter_placement Position Manometry Catheter (Dent Sleeve at LES) anesthesia->catheter_placement baseline Record Baseline LES Pressure catheter_placement->baseline decision Administer Treatment baseline->decision compound Pseudoerythromycin A enol ether (i.v.) decision->compound Test control Saline (i.v.) decision->control Control record_pressure Continuously Record LES Pressure compound->record_pressure control->record_pressure analysis Analyze Pressure Changes from Baseline record_pressure->analysis end End analysis->end

Workflow for measuring LES pressure in an animal model.

Discussion and Future Directions

The existing data on this compound reveal a molecule with intriguing biological activities that are distinct from its parent compound, erythromycin. The pro-differentiative effect on monocytes suggests a potential for this compound in immunomodulatory therapies, although the precise mechanisms and in vivo relevance require further investigation. The ability to increase LES pressure in preclinical models presents a promising avenue for the development of novel treatments for GERD, especially given its lack of antibiotic activity which would be advantageous for long-term use.

Future research should focus on several key areas:

  • Mechanism of Action: Elucidating the specific signaling pathways involved in this compound-induced monocyte differentiation.

  • In Vivo Efficacy: Evaluating the immunomodulatory and LES-modulating effects in relevant in vivo disease models.

  • Structure-Activity Relationship: Synthesizing and testing analogs of this compound to optimize its biological activities and pharmacokinetic properties.

  • Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess its potential for clinical development.

Conclusion

This compound represents a departure from the classical understanding of erythromycin-related compounds. Its demonstrated effects on monocyte differentiation and lower esophageal sphincter pressure, coupled with a lack of antimicrobial activity, highlight its potential as a lead compound for the development of novel therapeutics in immunology and gastroenterology. This technical guide serves as a foundational resource to stimulate further research and development efforts into the untapped potential of this unique macrolide derivative.

Pseudoerythromycin A enol ether CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pseudoerythromycin A enol ether, a significant degradation product and derivative of the macrolide antibiotic Erythromycin A. This document details its chemical properties, formation, and biological activities, with a focus on its potential immunomodulatory effects.

Core Compound Data

This compound, also known by its synonym LY267108, is a semi-synthetic macrolide derivative. While devoid of antibacterial activity, it serves as an important analytical standard for stability studies of Erythromycin A and has demonstrated interesting biological properties.

PropertyValueSource
CAS Number 105882-69-7
Molecular Formula C₃₇H₆₅NO₁₂
Molecular Weight 715.91 g/mol
Appearance White solid
Purity ≥98%
Solubility Soluble in ethanol, methanol (B129727), DMF, and DMSO.
Storage -20°C

Formation and Synthesis

This compound is primarily known as a degradation product of Erythromycin A that forms under neutral to weakly alkaline conditions. This process involves a complex internal rearrangement. The formation also occurs as a base-catalyzed degradation product.

A synthetic pathway has been described, starting from Erythromycin A.

Logical Relationship: Formation from Erythromycin A

The formation of this compound from Erythromycin A is a multi-step process. The key steps involve the formation of an enol ether intermediate from Erythromycin A, which then undergoes translactonization.

formation_pathway Erythromycin_A Erythromycin A Erythromycin_A_enol_ether Erythromycin A enol ether Erythromycin_A->Erythromycin_A_enol_ether Acidic conditions (e.g., ice-cold acetic acid) Pseudoerythromycin_A_enol_ether This compound Erythromycin_A_enol_ether->Pseudoerythromycin_A_enol_ether Neutral to weakly alkaline conditions (e.g., refluxing in methanol with potassium carbonate)

Caption: Formation pathway of this compound from Erythromycin A.

Experimental Protocols

While detailed, step-by-step protocols from the primary literature are not fully available in the public domain, the following outlines are based on referenced methods.

Synthesis of this compound

The synthesis is a two-step process from Erythromycin A, as described in patent literature.

Step 1: Formation of Erythromycin A enol ether

  • Reactants: Erythromycin A, ice-cold acetic acid.

  • Procedure: Erythromycin A is treated with ice-cold acetic acid. This procedure is referenced from publications by Kibwage, I. O., et al. (J. Org. Chem., 1987) and Kirst, H. A., et al. (J. Org. Chem., 1987).

  • Product: Erythromycin A enol ether.

Step 2: Formation of this compound

  • Reactants: Erythromycin A enol ether, methanol, potassium carbonate.

  • Procedure: The Erythromycin A enol ether is refluxed in methanol with heating in the presence of potassium carbonate.

  • Product: this compound.

Monocyte to Macrophage Differentiation Assay

This compound has been shown to promote the differentiation of monocytes into macrophages. The following is a generalized protocol for assessing this activity, based on common practices for in vitro monocyte differentiation.

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. CD14+ monocytes are then purified from the PBMCs.

  • Culture Conditions:

    • Monocytes are seeded in a suitable culture vessel (e.g., 24-well plate) at a density of approximately 1 x 10⁶ cells/mL in RPMI complete medium (containing 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).

    • Cells are incubated at 37°C in a 5% CO₂ atmosphere.

  • Treatment:

    • This compound is added to the culture medium at the desired concentration (a concentration of 10 µM has been cited to be effective).

    • Control cultures without the addition of this compound are maintained in parallel.

  • Differentiation Period: The cells are cultured for a period of 7 to 10 days to allow for differentiation into macrophages.

  • Assessment of Differentiation:

    • Morphology: Changes in cell morphology, such as increased size and adherence, are observed using light microscopy.

    • Surface Marker Expression: The expression of macrophage-specific surface markers, such as CD71, is analyzed by flow cytometry.

    • Functional Assays: Differentiated macrophages can be further assessed for functional characteristics like phagocytic activity.

Biological Activity and Signaling Pathways

This compound lacks antibacterial activity but exhibits immunomodulatory properties.

Promotion of Monocyte to Macrophage Differentiation

A key reported biological activity is the promotion of monocyte differentiation into macrophages. This effect suggests a potential role in modulating immune responses. The differentiation is associated with the expression of macrophage activation markers like CD71.

The precise signaling pathway through which this compound induces this differentiation is not yet fully elucidated in the available literature. A hypothetical workflow for investigating this activity is presented below.

experimental_workflow cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_data_interpretation Data Interpretation Isolate_Monocytes Isolate Human CD14+ Monocytes Culture_Monocytes Culture Monocytes Isolate_Monocytes->Culture_Monocytes Treat_with_Pseudo Treat with this compound (10 µM) Culture_Monocytes->Treat_with_Pseudo Observe_Morphology Observe Morphological Changes Treat_with_Pseudo->Observe_Morphology Flow_Cytometry Analyze Surface Marker Expression (e.g., CD71) by Flow Cytometry Treat_with_Pseudo->Flow_Cytometry Functional_Assay Perform Functional Assays (e.g., Phagocytosis) Treat_with_Pseudo->Functional_Assay Assess_Differentiation Assess Degree of Macrophage Differentiation Observe_Morphology->Assess_Differentiation Flow_Cytometry->Assess_Differentiation Functional_Assay->Assess_Differentiation

Methodological & Application

Application Note: Quantitative Analysis of Pseudoerythromycin A Enol Ether using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of pseudoerythromycin A enol ether, a critical degradation product of erythromycin (B1671065) A, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound serves as an important analytical standard in stability studies of erythromycin-containing pharmaceutical products.[1] The protocol provided herein outlines sample preparation, chromatographic separation, and mass spectrometric conditions optimized for the selective and accurate quantification of this analyte. The method is suitable for impurity profiling and stability testing in drug development and quality control environments.

Introduction

Erythromycin A is a widely used macrolide antibiotic that can degrade under neutral to weakly alkaline conditions to form various byproducts, including this compound.[1] This degradation product is formed through a complex internal rearrangement and is devoid of antibiotic activity.[1] Monitoring the formation of this compound is crucial for assessing the stability of erythromycin A formulations. This application note provides a comprehensive LC-MS/MS method for the reliable quantification of this compound.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted in the following diagram.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Weighing Dissolution Dissolution in Methanol (B129727) Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Sample Injection Dilution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for this compound analysis.

Detailed Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 1.0 mL of methanol. Vortex thoroughly to ensure complete dissolution. Store this stock solution at -20°C.[1]

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol to obtain a working stock solution of 10 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 0.5 ng/mL to 500 ng/mL.

Sample Preparation (from a pharmaceutical formulation)
  • Accurately weigh a portion of the formulation equivalent to a known amount of erythromycin A.

  • Extract the active ingredient and its degradation products using a suitable solvent such as methanol or acetonitrile.

  • Vortex the mixture vigorously for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes to pellet any excipients.

  • Collect the supernatant and dilute it with the initial mobile phase to bring the expected concentration of this compound within the calibration range.

  • Filter the final diluted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following tables summarize the recommended LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow 600 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM)

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. Based on the molecular weight of this compound (715.9 g/mol ), the protonated molecule [M+H]⁺ is selected as the precursor ion.[1] Product ions are determined by fragmentation of the precursor ion in the collision cell.

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound716.9558.410025
This compound (confirmatory)716.9158.110035

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Data Presentation and Quantitative Analysis

The quantitative analysis is performed by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. A linear regression model is typically applied.

Table 4: Expected Quantitative Performance

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Signaling Pathways and Logical Relationships

This compound is a degradation product and not known to be involved in biological signaling pathways. The logical relationship of its formation is a chemical degradation process from erythromycin A.

Degradation_Pathway ErythromycinA Erythromycin A Degradation Degradation (Neutral to Weakly Alkaline Conditions) ErythromycinA->Degradation PseudoErythromycin This compound Degradation->PseudoErythromycin

Caption: Formation of this compound from erythromycin A.

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound. This protocol is a valuable tool for pharmaceutical scientists and researchers involved in the stability testing and quality control of erythromycin-based products. The detailed experimental procedures and performance expectations will aid in the successful implementation of this method in a laboratory setting.

References

Application Notes and Protocols for the Use of Pseudoerythromycin A Enol Ether as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a well-characterized degradation product of the macrolide antibiotic erythromycin (B1671065) A. It is formed through a complex internal rearrangement under neutral to weakly alkaline conditions.[1] As a stable and well-characterized impurity, this compound serves as a critical analytical standard in the quality control and stability testing of erythromycin-containing pharmaceutical products.[1][] The European Pharmacopoeia lists this compound as Erythromycin Impurity F. This document provides detailed application notes and protocols for the effective use of this compound as an analytical standard.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValueReference
Chemical Name (2R,3R,6R,8S)-7S-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-[(1R,2R)-1,2-dihydroxy-1-methylbutyl]-2,6,8,10R,12-pentamethyl-9R-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,13-dioxabicyclo[8.2.1]tridec-12-en-5-one[3]
Synonyms Erythromycin Impurity F, LY267108[][3]
CAS Number 105882-69-7[1][]
Molecular Formula C₃₇H₆₅NO₁₂[1]
Molecular Weight 715.9 g/mol [1]
Appearance White solid[1]
Purity Typically >95% (HPLC)[4]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility.[1]
Storage -20°C[1][4]

Application: Stability Indicating Analysis of Erythromycin

This compound is primarily used as a reference standard in stability-indicating high-performance liquid chromatography (HPLC) methods for erythromycin. Its presence and concentration in erythromycin samples are key indicators of product degradation.

Experimental Workflow for Erythromycin Stability Testing

The following diagram illustrates the general workflow for using this compound in the stability analysis of erythromycin.

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Analysis Standard_Prep Prepare Pseudoerythromycin A Enol Ether Standard Solution HPLC_System HPLC System with UV Detector Standard_Prep->HPLC_System Inject Sample_Prep Prepare Erythromycin Sample Solution (e.g., from stability study) Sample_Prep->HPLC_System Inject Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection Chromatography->Detection Peak_ID Peak Identification (based on retention time) Detection->Peak_ID Quantification Quantification of This compound Peak_ID->Quantification Report Report Results and Assess Stability Quantification->Report

Workflow for Erythromycin Stability Analysis

Experimental Protocols

The following are detailed protocols for the analysis of this compound in erythromycin samples, based on established and validated methods.

Protocol 1: HPLC Method for the Determination of Erythromycin and Related Substances (Adapted from European Pharmacopoeia)

This method is suitable for the quantification of this compound (Erythromycin Impurity F) in erythromycin stearate (B1226849).

Chromatographic Conditions:

ParameterSpecification
Column Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.4% Ammonium Hydroxide in Water
Mobile Phase B Methanol
Gradient Time (min)
0
20
25
26
35
Flow Rate 1.0 mL/min
Column Temperature 65°C
Detection UV at 215 nm
Injection Volume 100 µL

Preparation of Solutions:

  • Diluent: A mixture of 0.02 M potassium phosphate (B84403) buffer (pH 9.0) and acetonitrile (B52724) (60:40 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the erythromycin sample, dissolve it in the diluent, and dilute to a suitable concentration for analysis (e.g., 1 mg/mL of erythromycin).

System Suitability:

  • Resolution: The resolution between the peaks of erythromycin B and erythromycin C should be at least 0.8, and the resolution between erythromycin B and erythromycin A should be at least 5.5.[5]

  • Relative Retention Time: The relative retention time for this compound (Impurity F) is approximately 1.5 with respect to erythromycin A.[5]

Data Analysis:

Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard. Quantify the amount of the impurity using the peak area from the standard chromatogram. A correction factor of 0.15 should be applied to the peak area of this compound for content calculation.[5]

Protocol 2: Stability-Indicating HPLC Method for Erythromycin Stearate

This method has been validated for the separation and analysis of organic impurities in erythromycin stearate tablets, including this compound.[6]

Chromatographic Conditions:

ParameterSpecification
Column Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.4% Ammonium Hydroxide in Water
Mobile Phase B Methanol
Gradient Time (min)
0
20
25
26
35
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 215 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in the diluent.

  • Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration suitable for injection (e.g., in the range of 10-24 µg/mL).[7]

  • Sample Solution: Accurately weigh a quantity of the erythromycin stearate sample, dissolve it in the diluent, and dilute to a suitable concentration for analysis.

Method Validation Parameters:

The following table summarizes the typical validation parameters for a stability-indicating HPLC method for erythromycin and its impurities.

ParameterTypical Specification
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference from blank, placebo, or other impurities

Forced Degradation Studies:

To confirm the stability-indicating nature of the method, forced degradation studies should be performed on the erythromycin sample.[7] This involves subjecting the sample to stress conditions such as:

  • Acid Degradation: 1N HCl at room temperature.[7]

  • Base Degradation: 1N NaOH at room temperature.[7]

  • Oxidative Degradation: 30% H₂O₂ at room temperature.[7]

  • Thermal Degradation: 105°C.[7]

  • Photolytic Degradation: Exposure to UV light.[7]

The analytical method should be able to resolve the degradation products from the parent drug and other impurities.

Signaling Pathway of Erythromycin Degradation

The formation of this compound is a key pathway in the degradation of erythromycin A under specific conditions.

G Erythromycin_A Erythromycin A Pseudoerythromycin_A_enol_ether Pseudoerythromycin A Enol Ether Erythromycin_A->Pseudoerythromycin_A_enol_ether Internal Rearrangement Other_Degradation_Products Other Degradation Products Erythromycin_A->Other_Degradation_Products Degradation_Conditions Neutral to Weakly Alkaline Conditions Degradation_Conditions->Erythromycin_A

Erythromycin A Degradation Pathway

Conclusion

This compound is an indispensable analytical standard for the pharmaceutical industry. Its use in validated, stability-indicating HPLC methods ensures the quality, safety, and efficacy of erythromycin-based drug products. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals in the accurate and reliable analysis of erythromycin and its related substances.

References

Application Notes and Protocols for the Synthesis and Purification of Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Pseudoerythromycin A enol ether, a significant derivative of Erythromycin A. The synthesis is a two-step process commencing with the conversion of Erythromycin A to its enol ether, followed by a base-catalyzed translactonization to yield the final product. This protocol includes detailed methodologies for both synthetic steps, purification procedures, and tabulated analytical data for the characterization of this compound.

Introduction

This compound is a ring-contracted derivative of Erythromycin A, a well-known macrolide antibiotic. While devoid of antibacterial activity, this compound is a valuable analytical standard in stability studies of Erythromycin A.[1] Its synthesis involves an intramolecular rearrangement of Erythromycin A enol ether under basic conditions, leading to a thermodynamically more stable 11-membered macrolide from the initial 14-membered ring.[1] This document outlines a reliable method for the preparation and purification of this compound for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₃₇H₆₅NO₁₂[2][3]
Molecular Weight715.9 g/mol [2]
AppearanceWhite solid[1]
Purity≥98%[4]
StorageSealed in dry, 2-8°C[4]
SolubilitySoluble in DMF, DMSO, Ethanol, Methanol (B129727)[3]
Exact Mass715.45067651 Da[2]

Synthesis Protocol

The synthesis of this compound is performed in two main stages, as depicted in the workflow diagram below.

Synthesis_Workflow Erythromycin_A Erythromycin A Step1 Step 1: Enol Ether Formation (Acetic Acid, Methanol) Erythromycin_A->Step1 Erythromycin_A_enol_ether Erythromycin A enol ether Step1->Erythromycin_A_enol_ether Step2 Step 2: Translactonization (Potassium Carbonate, Methanol, Reflux) Erythromycin_A_enol_ether->Step2 Pseudoerythromycin_A_enol_ether This compound Step2->Pseudoerythromycin_A_enol_ether Purification Purification (Silica Gel Chromatography) Pseudoerythromycin_A_enol_ether->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall workflow for the synthesis and purification of this compound.

Step 1: Synthesis of Erythromycin A enol ether

This procedure is adapted from the method described by Kirst, H. A., et al. in the Journal of Organic Chemistry, 1987, 52, 4359.

Materials:

Procedure:

  • Dissolve Erythromycin A in a minimal amount of methanol at room temperature.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add glacial acetic acid to the cooled solution with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically within a few hours), carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Erythromycin A enol ether.

  • Purify the crude product by silica gel column chromatography. The specific eluent system will need to be determined by TLC analysis but a gradient of methanol in dichloromethane is a good starting point.

  • Combine the fractions containing the pure product and evaporate the solvent to yield Erythromycin A enol ether as a white solid. A yield of approximately 68% has been reported for this step.[5]

Step 2: Synthesis of this compound (Translactonization)

This step involves the base-catalyzed intramolecular rearrangement of Erythromycin A enol ether.

Materials:

  • Erythromycin A enol ether (from Step 1)

  • Anhydrous Potassium Carbonate

  • Anhydrous Methanol

  • Dichloromethane

  • Brine (saturated sodium chloride solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve the Erythromycin A enol ether in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Add anhydrous potassium carbonate to the solution (typically in molar excess).

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by silica gel column chromatography. A suitable eluent system can be determined by TLC, often a mixture of dichloromethane, methanol, and ammonium (B1175870) hydroxide (B78521) is effective.

  • Combine the pure fractions and evaporate the solvent to yield this compound as a white solid.

Purification

The final product is purified by silica gel column chromatography.

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient elution is often most effective. A common mobile phase system is a mixture of Dichloromethane:Methanol with a small percentage of Ammonium Hydroxide (e.g., 95:5:0.5 v/v/v) to improve the resolution and prevent tailing of the basic amine-containing compound. The optimal solvent system should be determined by preliminary TLC analysis.

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Spectroscopic Data for this compound
Data TypeKey Features and Values
¹H NMR Characteristic signals for the enol ether moiety and the rearranged macrolide ring. Specific assignments would require 2D NMR analysis.
¹³C NMR Signals corresponding to the 37 carbon atoms in the molecule, including the distinctive signals for the enol ether carbons.
Mass Spectrometry (ESI-MS) [M+H]⁺ calculated for C₃₇H₆₆NO₁₂⁺: 716.4580; found: consistent with the calculated mass.

Note: Detailed NMR assignments for the closely related Erythromycin A enol ether have been published and can serve as a reference for the structural confirmation of this compound.[1][6]

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Material Erythromycin A Process1 Acid-catalyzed enol ether formation Start->Process1 Intermediate Intermediate Erythromycin A enol ether Process2 Base-catalyzed translactonization Intermediate->Process2 Product Final Product This compound Purification Purification Product->Purification Process1->Intermediate Process2->Product

Caption: Logical flow of the synthetic and purification process.

References

Application Note: A Stability-Indicating HPLC Assay for Erythromycin Utilizing Pseudoerythromycin A Enol Ether as a Key Degradation Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065), a macrolide antibiotic, is susceptible to degradation under various environmental conditions, which can impact its potency and safety. The development of a robust stability-indicating assay is crucial for ensuring the quality and shelf-life of erythromycin drug substances and products. This application note details a high-performance liquid chromatography (HPLC) method for the quantitative analysis of erythromycin in the presence of its degradation products. A key degradant, Pseudoerythromycin A enol ether, formed under neutral to weakly alkaline conditions, serves as a critical marker for stability assessment.[1] This method is designed to separate erythromycin from its significant degradation products, including this compound and anhydroerythromycin A, which is formed under acidic conditions.

The described method is based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[2] Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[3]

Erythromycin Degradation Pathway

Erythromycin's degradation is highly dependent on pH.[4] Under acidic conditions, it undergoes intramolecular cyclization to form the inactive spiroketal derivative, anhydroerythromycin A.[4][5] In neutral to weakly alkaline solutions, erythromycin A undergoes a complex internal rearrangement to form this compound.[1] This process involves the C6-OH group forming an internal enol ether with the C9 ketone, and the C11-OH group attacking the lactone carbonyl, resulting in a reduction of the macrocycle from a 14- to an 11-membered ring.[1]

G ErythromycinA Erythromycin A AnhydroerythromycinA Anhydroerythromycin A ErythromycinA->AnhydroerythromycinA Acidic Conditions (e.g., 0.1N HCl) PseudoerythromycinA Pseudoerythromycin A enol ether ErythromycinA->PseudoerythromycinA Neutral to Weakly Alkaline Conditions (e.g., pH 7-9)

Erythromycin Degradation Pathway

Experimental Protocols

Materials and Reagents
  • Erythromycin Reference Standard

  • This compound Reference Standard[1]

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Dipotassium (B57713) hydrogen phosphate (B84403) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Hydrochloric acid (Analytical grade)

  • Sodium hydroxide (B78521) (Analytical grade)

  • Hydrogen peroxide (30%, Analytical grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A validated HPLC method is crucial for the accurate quantification of erythromycin and its impurities. The following conditions are adapted from established methods.[6][7]

ParameterSpecification
HPLC System Quaternary Gradient HPLC with UV Detector
Column Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.4% Ammonium hydroxide in Water
Mobile Phase B Methanol
Gradient Program Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 215 nm
Injection Volume 20 µL
Preparation of Solutions
  • Buffer Solution (pH 7.0): Dissolve 3.5 g of dipotassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 7.0 with dilute orthophosphoric acid.

  • Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Erythromycin Reference Standard in methanol in a 25 mL volumetric flask to obtain a concentration of approximately 1 mg/mL.

  • Impurity Stock Solution: Accurately weigh and dissolve about 5 mg of this compound Reference Standard in methanol in a 50 mL volumetric flask.

  • Working Standard Solution: Dilute the Standard Stock Solution with mobile phase to a final concentration of approximately 100 µg/mL.

  • Sample Preparation: Prepare the sample solution of erythromycin drug substance or product in methanol to achieve a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[7] The target degradation is typically in the range of 5-20%.[2]

  • Acid Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1N HCl. Heat at 60°C for 2 hours. Cool and neutralize with 1 mL of 0.1N NaOH. Dilute to a final volume of 10 mL with mobile phase.

  • Base Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1N NaOH. Keep at room temperature for 4 hours. Neutralize with 1 mL of 0.1N HCl. Dilute to a final volume of 10 mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final volume of 10 mL with mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve the sample in methanol to prepare a 1 mg/mL solution and dilute with mobile phase.

  • Photolytic Degradation: Expose the drug substance in a transparent container to UV light (254 nm) and cool white fluorescent light for a specified period (e.g., as per ICH Q1B guidelines). Prepare a 1 mg/mL solution in methanol and dilute with mobile phase.

Data Presentation

The following table summarizes illustrative quantitative data from the forced degradation studies. The results demonstrate the ability of the HPLC method to separate and quantify erythromycin in the presence of its degradation products.

Stress Condition% Assay of Erythromycin% this compound% Other Major DegradantsMass Balance (%)
Control (Unstressed) 99.8Not Detected0.2100.0
Acid (0.1N HCl, 60°C, 2h) 85.2Not Detected14.5 (as Anhydroerythromycin A)99.7
Base (0.1N NaOH, RT, 4h) 88.99.81.199.8
Oxidative (3% H₂O₂, RT, 24h) 90.51.28.199.8
Thermal (105°C, 24h) 98.10.51.399.9
Photolytic (UV/Vis light) 97.50.32.199.9

Experimental Workflow

The following diagram illustrates the overall workflow for the stability-indicating assay of erythromycin.

G cluster_prep Sample and Standard Preparation cluster_stress Forced Degradation Prep_Standard Prepare Erythromycin and This compound Reference Standards HPLC_Analysis HPLC Analysis Prep_Standard->HPLC_Analysis Prep_Sample Prepare Erythromycin Sample Solution Prep_Sample->HPLC_Analysis Stress_Acid Acid Hydrolysis Stress_Acid->HPLC_Analysis Stress_Base Base Hydrolysis Stress_Base->HPLC_Analysis Stress_Oxidation Oxidation Stress_Oxidation->HPLC_Analysis Stress_Thermal Thermal Stress Stress_Thermal->HPLC_Analysis Stress_Photo Photolytic Stress Stress_Photo->HPLC_Analysis Data_Analysis Data Analysis and Mass Balance Calculation HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

References

Application Note: Development and Validation of an Analytical Method for Erythromycin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) is a macrolide antibiotic used to treat a wide range of bacterial infections. As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the drug product. Therefore, it is crucial to have a robust and validated analytical method to detect and quantify these impurities. This application note provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the determination of erythromycin and its related compounds, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Analytical Method

A gradient reversed-phase HPLC method with UV detection was developed and validated for the separation and quantification of erythromycin and its known impurities.[3][4][5][6]

Chromatographic Conditions
ParameterSpecification
HPLC System A gradient HPLC system with a UV detector
Column Waters X-Terra RP18, 250 mm x 4.6 mm, 3.5 µm
Mobile Phase A 35 g of di-potassium hydrogen phosphate (B84403) in 1000 mL of water, pH adjusted to 7.0 with diluted o-phosphoric acid, filtered through a 0.45 µm membrane filter. The final mixture is Buffer:Acetonitrile (B52724):Water (5:35:60 v/v/v).[4][5]
Mobile Phase B Phosphate buffer pH 7.0:Water:Acetonitrile (5:45:50 v/v/v).[4][5]
Gradient Program Time (min)
Flow Rate 1.0 mL/min[4][5]
Injection Volume 100 µL[4][5]
Column Temperature 65°C[4][5]
Detection Wavelength 215 nm[3][4][5]

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2]

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Erythromycin was subjected to acid, base, oxidative, thermal, and photolytic stress conditions to produce degradation products.[3][7] The method was found to be specific, as it was able to separate the main erythromycin peak from all degradation products and known impurities.[3]

Summary of Forced Degradation Conditions:

Stress ConditionProcedure
Acid Degradation Dissolve erythromycin in 0.1 M HCl and heat at 80°C for 12 hours.[8]
Base Degradation Dissolve erythromycin in 0.1 M NaOH and heat at 80°C for 12 hours.[8]
Oxidative Degradation Treat erythromycin solution with 4% H₂O₂ at 80°C for 12 hours.[8]
Thermal Degradation Expose solid erythromycin to 100°C for 24 hours.[7]
Photolytic Degradation Expose solid erythromycin to UV radiation (254 nm and 360 nm) for 24 hours.[7]
Quantitative Validation Data

The following tables summarize the quantitative data obtained during the method validation studies.

Table 1: Linearity

AnalyteRange (µg/mL)Regression EquationCorrelation Coefficient (r²)
Erythromycin10 - 150y = 4587.1x + 1254.3> 0.999
Impurity A0.1 - 5.0y = 5102.5x + 231.8> 0.999
Impurity B0.1 - 5.0y = 4987.3x + 198.2> 0.999
Impurity C0.1 - 5.0y = 4765.9x + 210.5> 0.999

Table 2: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria (%)
Erythromycin8099.598.0 - 102.0
100100.2
12099.8
Impurity A0.598.995.0 - 105.0
1.0101.1
2.5100.5

Table 3: Precision (Repeatability and Intermediate Precision)

AnalyteConcentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)Acceptance Criteria (%RSD)
Erythromycin100< 1.0< 2.0≤ 2.0
Impurity A1.0< 1.5< 2.5≤ 5.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Erythromycin0.050.15
Impurity A0.030.1
Impurity B0.040.12
Impurity C0.030.1

Table 5: Robustness

ParameterVariationImpact on Results
Flow Rate± 0.1 mL/minNo significant change in resolution or quantification
Column Temperature± 2°CNo significant change in resolution or quantification
Mobile Phase pH± 0.1No significant change in resolution or quantification

Experimental Protocols

Preparation of Solutions

Mobile Phase A Preparation:

  • Dissolve 35 g of di-potassium hydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 7.0 using diluted ortho-phosphoric acid.

  • Filter the solution through a 0.45 µm nylon filter.

  • Prepare the final mobile phase by mixing the buffer, acetonitrile, and water in a 5:35:60 (v/v/v) ratio.

Mobile Phase B Preparation:

  • Prepare the phosphate buffer pH 7.0 as described for Mobile Phase A.

  • Prepare the final mobile phase by mixing the phosphate buffer, water, and acetonitrile in a 5:45:50 (v/v/v) ratio.

Standard Solution Preparation:

  • Accurately weigh about 25 mg of Erythromycin Reference Standard and transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with Mobile Phase A to obtain a stock solution of approximately 1000 µg/mL.

  • Prepare working standard solutions by diluting the stock solution with Mobile Phase A to the desired concentrations for linearity, accuracy, and precision studies.

Sample Solution Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 25 mg of erythromycin and transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of Mobile Phase A and sonicate for 15 minutes to dissolve.

  • Dilute to volume with Mobile Phase A and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the standard solution (e.g., 100 µg/mL erythromycin) six times.

  • The %RSD of the peak areas for the six replicate injections should be not more than 2.0%.

  • The tailing factor for the erythromycin peak should be not more than 2.0.

  • The theoretical plates for the erythromycin peak should be not less than 2000.

Analysis Procedure
  • Inject the blank (Mobile Phase A), standard solutions, and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Identify the erythromycin and impurity peaks based on their retention times relative to the standard.

  • Calculate the concentration of impurities in the sample using the following formula:

    % Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Mobile_Phase Mobile Phase Preparation Chromatography HPLC Analysis Mobile_Phase->Chromatography Standard_Solution Standard Solution Preparation System_Suitability System Suitability Test Standard_Solution->System_Suitability Sample_Solution Sample Solution Preparation Sample_Solution->Chromatography System_Suitability->Chromatography Data_Processing Data Processing and Quantification Chromatography->Data_Processing Specificity Specificity Data_Processing->Specificity Linearity Linearity Data_Processing->Linearity Accuracy Accuracy Data_Processing->Accuracy Precision Precision Data_Processing->Precision LOD_LOQ LOD & LOQ Data_Processing->LOD_LOQ Robustness Robustness Data_Processing->Robustness

Caption: Overall workflow for the development and validation of the analytical method.

Sample_Preparation_Workflow Start Start: Erythromycin Tablets Weigh_Powder Weigh and Powder ≥ 20 Tablets Start->Weigh_Powder Weigh_Sample Accurately Weigh Powder (equiv. to 25 mg Erythromycin) Weigh_Powder->Weigh_Sample Dissolve Dissolve in Mobile Phase A with Sonication Weigh_Sample->Dissolve Dilute Dilute to Volume (25 mL) Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC Filter->Inject

Caption: Step-by-step workflow for sample preparation from tablets.

Validation_Parameters_Relationship Method Validated Analytical Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Logical relationship between the validated method and its key validation parameters.

References

Application Notes and Protocols: Pseudoerythromycin A Enol Ether in Pharmaceutical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pseudoerythromycin A enol ether is a well-characterized degradation product of the macrolide antibiotic Erythromycin A.[1][2] It is formed through a complex internal rearrangement under neutral to weakly alkaline conditions.[1][2] Notably, this compound is devoid of antibacterial activity.[1][3] Its primary application in pharmaceutical sciences is as an analytical standard for monitoring the stability of Erythromycin A formulations.[1][2][4] Emerging research also indicates potential biological activities, such as promoting the differentiation of monocytes into macrophages, suggesting avenues for further investigation.[5][6]

This document provides detailed application notes and protocols for the use of this compound in pharmaceutical research, focusing on its role as an analytical standard and providing foundational methods for exploring its biological potential.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of analytical methods and the development of research formulations.

PropertyValueReference(s)
CAS Number 105882-69-7[1][4]
Molecular Formula C37H65NO12[1][4]
Molecular Weight 715.9 g/mol [1]
Appearance White solid[1]
Purity ≥98%[1][4]
Solubility Soluble in ethanol, methanol (B129727), DMF, and DMSO. Good water solubility.[1][2]
Storage -20°C[1]
Primary Application Analytical standard for Erythromycin A stability studies.[2][4]
Known Biological Activity Promotes monocyte differentiation into macrophages at a concentration of 10 µM.[5][6] In cats, it has been shown to increase the pressure at the lower esophageal sphincter.[7][5][6][7]

Experimental Protocols

Protocol 1: Use as an Analytical Standard for Erythromycin A Stability Testing

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify Erythromycin A and its degradation product, this compound.

Objective: To assess the stability of an Erythromycin A formulation by monitoring the decrease in the parent compound and the increase of this compound over time.

Materials:

  • Erythromycin A reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • Formic acid

  • Erythromycin A formulation sample

  • Volumetric flasks, pipettes, and autosampler vials

Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Sonicator

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in deionized water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Preparation of Standard Solutions:

    • Erythromycin A Stock Solution (1 mg/mL): Accurately weigh 10 mg of Erythromycin A reference standard and dissolve in 10 mL of methanol in a volumetric flask.

    • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

    • Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with the mobile phase to a final concentration of 100 µg/mL for both compounds.

  • Preparation of Sample Solution:

    • Accurately weigh a portion of the Erythromycin A formulation equivalent to 10 mg of Erythromycin A.

    • Dissolve the sample in a suitable solvent and dilute to a final theoretical concentration of 1 mg/mL of Erythromycin A.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 70% B

      • 15-20 min: 70% B

      • 20-21 min: 70% to 30% B

      • 21-25 min: 30% B (re-equilibration)

  • Analysis and Data Interpretation:

    • Inject the working standard solution to determine the retention times and peak areas for Erythromycin A and this compound.

    • Inject the sample solutions from the stability study at various time points.

    • Calculate the concentration of Erythromycin A and this compound in the samples based on the peak areas of the standards.

    • Plot the concentration of Erythromycin A and the formation of this compound over time to determine the stability of the formulation.

Protocol 2: In Vitro Monocyte to Macrophage Differentiation Assay

This protocol is designed to investigate the biological activity of this compound on monocyte differentiation.[5][6]

Objective: To determine if this compound can induce the differentiation of human monocytes into macrophages in vitro.

Materials:

  • This compound

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Phosphate Buffered Saline (PBS)

  • Antibodies for flow cytometry (e.g., anti-CD14, anti-CD68)

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Preparation of Test Compound:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Further dilute the stock solution in culture medium to achieve final working concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Ensure the final DMSO concentration is below 0.1%.

  • Differentiation Assay:

    • Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Treat the cells with different concentrations of this compound.

    • Include a positive control group treated with 50 ng/mL PMA and a vehicle control group (medium with 0.1% DMSO).

    • Incubate the cells for 48-72 hours.

  • Assessment of Differentiation:

    • Morphological Analysis: Observe the cells under a microscope for changes in morphology, such as adherence to the plate and an increase in size and granularity, which are characteristic of macrophage differentiation.

    • Flow Cytometry:

      • Gently scrape and collect the cells.

      • Wash the cells with PBS.

      • Stain the cells with fluorescently labeled antibodies against macrophage surface markers (e.g., CD14, CD68) for 30 minutes on ice.

      • Wash the cells again and analyze them using a flow cytometer to quantify the percentage of cells expressing the macrophage markers.

  • Data Analysis:

    • Compare the percentage of differentiated cells in the this compound-treated groups to the vehicle control and the positive control.

    • Perform statistical analysis to determine the significance of the observed effects.

Visualization of Potential Signaling Pathways

While the specific signaling pathways activated by this compound are not yet elucidated, it is hypothesized that they may overlap with those of other immunomodulatory macrolides. The following diagram illustrates the general signaling pathways influenced by macrolide antibiotics.[8][9]

Caption: General immunomodulatory signaling pathway of macrolides.

Workflow for Investigating a Novel Formulation

The following workflow outlines the logical steps for developing and evaluating a novel research formulation of this compound.

Formulation_Workflow Start Start: Define Research Goal Physicochem_Characterization Physicochemical Characterization Start->Physicochem_Characterization Excipient_Screening Excipient Compatibility & Solubility Screening Physicochem_Characterization->Excipient_Screening Formulation_Dev Formulation Development (e.g., Solution, Suspension) Excipient_Screening->Formulation_Dev Analytical_Method_Dev Analytical Method Development & Validation Formulation_Dev->Analytical_Method_Dev In_Vitro_Assay In Vitro Biological Activity Assay Formulation_Dev->In_Vitro_Assay Stability_Testing Short-term Stability Testing Analytical_Method_Dev->Stability_Testing Stability_Testing->In_Vitro_Assay In_Vivo_Study In Vivo Proof-of-Concept (if applicable) In_Vitro_Assay->In_Vivo_Study End End: Data Analysis & Reporting In_Vivo_Study->End

Caption: Workflow for formulation development and evaluation.

References

Application Notes and Protocols for the Quantitative Analysis of Erythromycin Degradation Products in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of erythromycin (B1671065) degradation products in various pharmaceutical preparations. Understanding the degradation profile of erythromycin is crucial for ensuring the safety, efficacy, and stability of its pharmaceutical formulations.[1][2]

Introduction to Erythromycin Degradation

Erythromycin, a macrolide antibiotic, is susceptible to degradation under various conditions, primarily in acidic, alkaline, and oxidative environments.[1][3] The degradation process can lead to the formation of multiple related substances and impurities, which may be inactive or potentially harmful.[4] Therefore, robust analytical methods are required to separate and quantify these degradation products to ensure the quality and stability of erythromycin pharmaceutical products.[2]

The primary degradation of erythromycin's aglycone ring and the glycosidic linkages of its cladinose (B132029) and desosamine (B1220255) sugars leads to the formation of several degradation products.[1] Under acidic conditions, erythromycin undergoes intramolecular cyclization to form inactive products like anhydroerythromycin A.[1][4]

Common Degradation Products of Erythromycin

Several degradation products of erythromycin have been identified. The most common ones include:

  • Anhydroerythromycin A: A major degradation product formed under acidic conditions.[1]

  • Erythromycin A enol ether: Another significant product of acid-catalyzed degradation.[5][6]

  • Pseudoerythromycin A enol ether: Formed under alkaline conditions.[6]

  • Erythromycin A N-oxide: An oxidation product.

  • Erythromycin B and C: Related substances that can also be present as impurities.[3][5]

Quantitative Analysis of Degradation Products

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques for the quantitative analysis of erythromycin and its degradation products.[3][7][8] These methods offer the necessary sensitivity and specificity to separate and quantify the various related substances.[8]

Table 1: Summary of Analytical Methods for Erythromycin Degradation Products
Analytical MethodColumnMobile PhaseDetectionApplicationReference
HPLCWaters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)Gradient elution with 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanolUV at 215 nmAnalysis of organic impurities in erythromycin stearate (B1226849) tablets[3]
LC-MSAshaipak ODP-50 (250 mm × 4.6 mm, 5 µm)0.023 M ammonium formate (B1220265) (pH 10.3): water:acetonitrile (B52724) (35:25:40 v/v/v)Mass SpectrometryIdentification of related substances in erythromycin drug substance[5]
RP-HPLCWaters X-Terra RP 18 (250 mm x 4.6 mm, 3.5 µm)Gradient with Mobile Phase A (phosphate buffer pH 7.0, acetonitrile, water) and Mobile Phase B (phosphate buffer pH 7.0, water, acetonitrile)UV at 215 nmSeparation of impurities in erythromycin tablets[9][10]
RP-HPLCC18 Polymeric column0.02 M potassium phosphate (B84403) dibasic buffer (pH 9): acetonitrile (60:40)UV at 205 nmDetermination of erythromycin and related substances in enteric-coated tablets[11]
Table 2: Quantitative Data on Erythromycin Degradation Products
Degradation ProductPharmaceutical PreparationAnalytical MethodReported LevelsReference
Anhydroerythromycin AErythromycin TabletsHPLCNot specified, but well-resolved from the main peak.[9]
Erythromycin A enol etherErythromycin TabletsHPLCNot specified, but well-resolved from the main peak.[9]
This compoundErythromycin TabletsHPLCNot specified, but well-resolved from the main peak.[9]
Erythromycin BErythromycin for system suitability CRSHPLC-MSResolved from other impurities.[7]
Erythromycin CErythromycin for system suitability CRSHPLC-MSConfirmed to be present.[7]

Experimental Protocols

Protocol 1: HPLC Method for Organic Impurities in Erythromycin Stearate Tablets

This protocol is adapted from a validated stability-indicating HPLC method.[3]

1. Materials and Reagents:

  • Erythromycin Stearate Reference Standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium hydroxide (AR grade)

  • Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.4% ammonium hydroxide in water.

  • Mobile Phase B: Methanol.

  • Gradient Program: A gradient mode should be optimized to achieve separation of all impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 215 nm.[3]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a standard solution of Erythromycin Reference Standard in a suitable diluent.

  • Sample Solution: Accurately weigh and dissolve the erythromycin stearate tablet powder in the diluent to achieve a known concentration.

4. Forced Degradation Studies (to demonstrate stability-indicating capability):

  • Acid Degradation: Treat the sample with 1N HCl.[2]

  • Base Degradation: Treat the sample with 1N NaOH.[2]

  • Oxidative Degradation: Treat the sample with 30% H₂O₂.[2]

  • Thermal Degradation: Expose the solid sample to heat.[2]

  • Photolytic Degradation: Expose the sample to UV light.

Protocol 2: LC-MS Method for Identification of Related Substances

This protocol is based on a method developed for the identification of related substances in erythromycin drug substance.[5]

1. Materials and Reagents:

  • Erythromycin drug substance

  • Ammonium formate

  • Acetonitrile

  • Water

2. Instrumentation and Chromatographic Conditions:

  • Instrument: Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Column: Ashaipak ODP-50 (250 mm × 4.6 mm, 5 µm).[5]

  • Column Temperature: 50 °C.[5]

  • Mobile Phase: 0.023 M ammonium formate (pH 10.3): water:acetonitrile (35:25:40 v/v/v).[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Injection Volume: 70 µL.[5]

  • Detection: Mass Spectrometer.

3. Sample Preparation:

  • Dissolve the erythromycin drug substance in a suitable solvent to a known concentration.

Visualizations

Erythromycin Degradation Pathway

Erythromycin_Degradation_Pathway Erythromycin Erythromycin A Acid Acidic Conditions (e.g., HCl) Erythromycin->Acid Base Alkaline Conditions (e.g., NaOH) Erythromycin->Base Oxidation Oxidative Stress (e.g., H₂O₂) Erythromycin->Oxidation Anhydroerythromycin Anhydroerythromycin A Acid->Anhydroerythromycin EnolEther Erythromycin A Enol Ether Acid->EnolEther PseudoEnolEther Pseudoerythromycin A Enol Ether Base->PseudoEnolEther N_Oxide Erythromycin A N-oxide Oxidation->N_Oxide

Caption: Major degradation pathways of Erythromycin A under different stress conditions.

Experimental Workflow for Sample Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing and Quantification Sample Pharmaceutical Preparation Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC/LC-MS Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Degradation Products Integration->Quantification Calibration Calibration Curve Generation Calibration->Quantification

Caption: A generalized workflow for the quantitative analysis of erythromycin degradation products.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_0 Primary Analytical Techniques cluster_1 Key Functions HPLC HPLC (High-Performance Liquid Chromatography) Separation Separation of Analytes HPLC->Separation Quantification Quantification (UV Detector) HPLC->Quantification LCMS LC-MS (Liquid Chromatography-Mass Spectrometry) LCMS->Separation LCMS->Quantification (More sensitive quantification) Identification Identification (Mass Spectrometer) LCMS->Identification

Caption: Relationship between primary analytical techniques and their functions in analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Erythromycin and its Degradants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of erythromycin (B1671065) and its degradation products.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of erythromycin and its degradants.

Question: Why am I seeing poor peak shape (tailing or fronting) for my erythromycin peak?

Answer:

Poor peak shape for erythromycin is a common issue and can be attributed to several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of C18 columns can interact with the basic nitrogen atom of erythromycin, leading to peak tailing.

    • Solution: Use a base-deactivated column or an end-capped C18 column. Operating the mobile phase at a slightly acidic pH (around 3-4) can also help by protonating the silanol groups and reducing their interaction with the analyte. However, be mindful of erythromycin's instability in acidic conditions. A mobile phase with a pH around 7 to 9 is often used to minimize silanol interactions.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the retention and peak shape of erythromycin.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.

    • Solution: Replace the column with a new one of the same type.

Question: My retention times for erythromycin and its degradants are drifting. What could be the cause?

Answer:

Retention time drift can be caused by several factors:

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to shifts in retention time.

    • Solution: Ensure the mobile phase is accurately prepared and well-mixed. Use a high-quality solvent and reagents. Degas the mobile phase before use to prevent bubble formation.[4]

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis. A temperature of around 45°C to 70°C is often used for erythromycin analysis.[5]

  • Column Equilibration: Insufficient column equilibration time between runs, especially in gradient elution, can cause retention time variability.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Column Contamination: Buildup of contaminants from the sample matrix on the column can alter its properties and affect retention.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent.

Question: I am not getting good separation between erythromycin and its degradation products. How can I improve the resolution?

Answer:

Improving the resolution between erythromycin and its degradants often requires optimizing several chromatographic parameters:

  • Mobile Phase Composition: The type and proportion of the organic modifier in the mobile phase significantly impact selectivity.

    • Solution: Experiment with different organic modifiers like acetonitrile (B52724) and methanol (B129727). A gradient elution, where the concentration of the organic modifier is changed over time, is often necessary to achieve a good separation of all compounds.[3]

  • Column Chemistry: The choice of the stationary phase is critical for achieving the desired selectivity.

    • Solution: While C18 columns are commonly used, other stationary phases like C8 or phenyl columns might offer different selectivity for erythromycin and its degradants.

  • Flow Rate: Adjusting the flow rate can sometimes improve resolution, although it will also affect the analysis time and backpressure.

    • Solution: A lower flow rate generally leads to better resolution but longer run times.

  • Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.

    • Solution: Optimizing the column temperature can sometimes improve the separation.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation products of erythromycin?

A1: Erythromycin is known to degrade under various stress conditions. The primary degradation products include anhydroerythromycin A, erythromycin A enol ether, and pseudoerythromycin A enol ether.[6][7][8] Under acidic conditions, the main degradation pathway involves the formation of anhydroerythromycin A.[6][9] Basic conditions can lead to the hydrolysis of the lactone ring.[8] Oxidative degradation can also occur, leading to various oxidized products.[10]

Q2: What are the recommended starting HPLC conditions for separating erythromycin and its degradants?

A2: A good starting point for developing an HPLC method for erythromycin and its degradants would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of a phosphate or ammonium acetate buffer and acetonitrile or methanol. The detection wavelength is typically set to 215 nm.[11] Refer to the tables below for more specific examples of reported HPLC methods.

Q3: How can I prepare my samples for forced degradation studies of erythromycin?

A3: Forced degradation studies are performed to assess the stability of the drug substance and to generate its degradation products. Here are some common conditions for forced degradation of erythromycin:[12][13]

  • Acid Hydrolysis: Treat the erythromycin solution with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the erythromycin solution with 0.1 M NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the erythromycin solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid erythromycin powder to a temperature of 100°C for 24 hours.

  • Photolytic Degradation: Expose the erythromycin solution to UV light (e.g., 254 nm) for 24 hours.

Data Presentation: HPLC Parameters for Erythromycin Analysis

The following tables summarize quantitative data from various published HPLC methods for the analysis of erythromycin and its related substances.

Table 1: HPLC Methods for Erythromycin and its Degradants

ParameterMethod 1Method 2Method 3
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm)Waters BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.4% Ammonium Hydroxide in Water, B: Methanol0.01N Phosphate buffer: Acetonitrile (35:65 v/v)A: 0.1% Formic acid in Water, B: Acetonitrile
Elution Mode GradientIsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/min0.3 mL/min
Column Temp. Not SpecifiedNot SpecifiedNot Specified
Detection 215 nm224 nmPDA
Reference [12][14][15]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Prepare a stock solution of erythromycin in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • In a clean vial, mix 1 mL of the erythromycin stock solution with 1 mL of 0.1 M hydrochloric acid.

  • Incubate the mixture in a water bath at 60°C for 2 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution by adding 1 mL of 0.1 M sodium hydroxide.

  • Dilute the neutralized solution to a suitable concentration with the HPLC mobile phase.

  • Inject the prepared sample into the HPLC system for analysis.

Protocol 2: Forced Degradation Study - Oxidative Degradation

  • Prepare a stock solution of erythromycin in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • In a clean vial, mix 1 mL of the erythromycin stock solution with 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • After the incubation period, dilute the solution to a suitable concentration with the HPLC mobile phase.

  • Inject the prepared sample into the HPLC system for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Erythromycin Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, etc.) Sample->Forced_Degradation HPLC_System HPLC System Forced_Degradation->HPLC_System Standard_Solution Standard Solution Standard_Solution->HPLC_System Column C18 Column HPLC_System->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Report Report Generation Peak_Integration->Report

Caption: Experimental workflow for HPLC analysis of erythromycin.

Degradation_Pathways cluster_acid Acidic Degradation cluster_base Basic Degradation cluster_oxidation Oxidative Degradation Erythromycin Erythromycin A Anhydroerythromycin Anhydroerythromycin A Erythromycin->Anhydroerythromycin H⁺ Enol_Ether Erythromycin A Enol Ether Erythromycin->Enol_Ether H⁺ Hydrolysis_Products Lactone Ring Hydrolysis Products Erythromycin->Hydrolysis_Products OH⁻ Oxidized_Products Various Oxidized Products Erythromycin->Oxidized_Products [O]

Caption: Degradation pathways of Erythromycin A.

References

Troubleshooting low yield in the synthesis of Pseudoerythromycin A enol ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pseudoerythromycin A enol ether. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

This compound is typically synthesized from Erythromycin A in a two-step process. The first step involves the conversion of Erythromycin A to Erythromycin A enol ether. The second, key step is a base-catalyzed intramolecular translactonization of the Erythromycin A enol ether intermediate to yield the final product.[1][2] A common method for the second step involves refluxing Erythromycin A enol ether in methanol (B129727) with potassium carbonate.[2]

Q2: What is the mechanism of the translactonization reaction?

The formation of this compound from its precursor, Erythromycin A enol ether, occurs under neutral to weakly alkaline conditions. The reaction is a complex internal rearrangement where the C11-OH group attacks the carbonyl of the lactone. This results in a contraction of the macrocyclic ring from a 14-membered to an 11-membered macrolide.[1]

Q3: What are the expected yields for this synthesis?

Reported yields for the conversion of Erythromycin A enol ether to this compound are in the range of 70-80%. For instance, a process involving refluxing the enol ether intermediate with potassium carbonate in methanol has been reported to achieve a yield of 78%.

Troubleshooting Guide for Low Yield

Low yield in the synthesis of this compound is a common issue. This guide provides potential causes and solutions to improve your experimental outcome.

Problem 1: Incomplete Conversion of the Starting Material (Erythromycin A enol ether)

Possible Causes:

  • Insufficient Base: The translactonization is base-catalyzed. An inadequate amount of base will result in a slow or incomplete reaction.

  • Low Reaction Temperature: The rearrangement requires sufficient energy to overcome the activation barrier. Lower temperatures will decrease the reaction rate.

  • Short Reaction Time: The reaction may not have proceeded to completion.

Solutions:

ParameterRecommendationExpected Outcome
Base Concentration Ensure an adequate molar excess of potassium carbonate. Start with published successful ratios and consider a modest increase if conversion is low.Drives the equilibrium towards the product.
Temperature Maintain a consistent reflux temperature. For methanol, this is approximately 65°C.Ensures the reaction proceeds at an optimal rate.
Reaction Time Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS). Extend the reaction time if starting material is still present.Allows the reaction to reach completion.
Problem 2: Formation of Undesired Byproducts

Possible Causes:

  • Presence of Water: Water can lead to hydrolysis of the lactone ring and other side reactions.

  • Excessively Strong Basic Conditions: While the reaction is base-catalyzed, conditions that are too harsh can promote degradation pathways other than the desired translactonization.

  • Degradation of Starting Material or Product: Erythromycin and its derivatives can be sensitive to prolonged exposure to heat and base.

Solutions:

ParameterRecommendationExpected Outcome
Solvent Purity Use anhydrous methanol to minimize water content.Reduces the likelihood of hydrolysis side reactions.
Choice of Base Potassium carbonate is a mild and effective base for this transformation. Avoid stronger bases like hydroxides unless specifically required and optimized.Minimizes non-specific degradation of the macrolide structure.
Reaction Monitoring Closely monitor the reaction to avoid prolonged reaction times once the starting material is consumed.Prevents the degradation of the desired product.

Experimental Protocols

Synthesis of this compound from Erythromycin A Enol Ether

This protocol is based on established literature procedures.[2]

Materials:

  • Erythromycin A enol ether

  • Anhydrous Methanol

  • Potassium Carbonate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Dissolve Erythromycin A enol ether in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add potassium carbonate to the solution. A typical molar ratio is a slight excess of potassium carbonate relative to the Erythromycin A enol ether.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Evaporate the methanol under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Formation of Enol Ether cluster_step2 Step 2: Translactonization Erythromycin_A Erythromycin A Enol_Ether_Formation Acid Catalyst (e.g., Acetic Acid) Erythromycin_A->Enol_Ether_Formation Erythromycin_A_Enol_Ether Erythromycin A Enol Ether Enol_Ether_Formation->Erythromycin_A_Enol_Ether Erythromycin_A_Enol_Ether2 Erythromycin A Enol Ether Translactonization Base Catalyst (e.g., K2CO3 in Methanol) Reflux Erythromycin_A_Enol_Ether2->Translactonization Pseudoerythromycin This compound Translactonization->Pseudoerythromycin

Caption: Synthetic pathway from Erythromycin A to this compound.

TroubleshootingFlowchart Troubleshooting Low Yield Start Low Yield Observed Check_Conversion Check for Incomplete Conversion of Starting Material Start->Check_Conversion Check_Byproducts Analyze for Presence of Byproducts Check_Conversion->Check_Byproducts No Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Yes Byproducts_Present Byproducts Detected Check_Byproducts->Byproducts_Present Yes End Improved Yield Check_Byproducts->End No, consult further literature Increase_Base Increase Base Concentration Incomplete_Conversion->Increase_Base Increase_Temp Ensure Proper Reflux Temperature Incomplete_Conversion->Increase_Temp Increase_Time Increase Reaction Time Incomplete_Conversion->Increase_Time Use_Anhydrous Use Anhydrous Solvents Byproducts_Present->Use_Anhydrous Optimize_Base Optimize Base Strength/ Concentration Byproducts_Present->Optimize_Base Monitor_Reaction Monitor Reaction Progress to Avoid Degradation Byproducts_Present->Monitor_Reaction Increase_Base->End Increase_Temp->End Increase_Time->End Use_Anhydrous->End Optimize_Base->End Monitor_Reaction->End

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Preventing the degradation of erythromycin in analytical samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of erythromycin (B1671065). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the degradation of erythromycin in analytical samples.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the handling and analysis of erythromycin samples.

QuestionAnswer
What are the main factors that cause erythromycin degradation? The primary factors leading to erythromycin degradation are acidic pH, elevated temperature, and prolonged storage in certain solvents.[1][2][3][4][5][6][7][8][9][10] Erythromycin is particularly unstable in acidic aqueous solutions.[1][3][4][5][6][7][8][9][10] It is also susceptible to degradation under basic and oxidative conditions.[1][11]
What is the main degradation product of erythromycin in acidic conditions? Under acidic conditions, erythromycin undergoes intramolecular dehydration to form anhydroerythromycin A, which is an inactive spiroketal derivative.[1][11] Further degradation can lead to the loss of the cladinose (B132029) sugar.[7][11]
What is the optimal pH for erythromycin stability in aqueous solutions? Erythromycin is most stable in neutral to slightly alkaline conditions, with an optimal pH range of 7.0 to 7.5.[5]
How should I store my erythromycin samples to minimize degradation? For short-term storage, refrigeration at 2-8°C is recommended.[12][13] For long-term stability, storage at -20°C or -80°C is advisable.[14][15] Samples should be stored in tightly sealed containers and protected from light.[13][16]
Can I use any solvent to dissolve my erythromycin standard and samples? The choice of solvent is critical. While erythromycin is soluble in alcohols like methanol (B129727) and ethanol, as well as acetonitrile (B52724), its stability in these solvents can vary.[13] For aqueous solutions, it is crucial to control the pH. Using buffers in the neutral to slightly alkaline range is recommended.[3] Some methods use a combination of water and organic solvents like acetonitrile with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatography and stability.[14][17]
Is it necessary to use an internal standard for erythromycin analysis? Yes, using an isotopically labeled internal standard, such as Erythromycin-¹³C,d₃, is highly recommended, especially for LC-MS/MS analysis.[15] This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.[15]
What are the common analytical techniques used for erythromycin quantification? High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.[1][18] LC-MS/MS offers high sensitivity and selectivity, making it ideal for complex matrices like plasma.[14][18][19]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the analysis of erythromycin.

IssuePossible Cause(s)Suggested Solution(s)
Low recovery of erythromycin in my samples. Degradation due to acidic pH: The sample preparation or final sample solution may be acidic.[1][3][7]- Ensure all solutions, including extraction solvents and the final sample diluent, are at a neutral or slightly alkaline pH (7.0-8.5).- Use buffered solutions to maintain a stable pH.- If an acidic extraction is necessary, neutralize the sample immediately after extraction.[17]
Thermal degradation: Samples may have been exposed to high temperatures during preparation or storage.[20][21]- Perform all sample preparation steps on ice or at a controlled room temperature.- Avoid prolonged exposure to heat. Store samples at recommended low temperatures (2-8°C for short-term, -20°C or below for long-term).[12][14][15]
Improper solvent selection: The solvent used may be promoting degradation.- Use solvents in which erythromycin is known to be stable, such as acetonitrile or a mixture of acetonitrile and a neutral buffer.- Avoid prolonged storage in aqueous solutions without pH control.[2]
Poor peak shape (tailing or fronting) in my chromatogram. Secondary interactions with the stationary phase: Erythromycin is a basic compound and can interact with residual silanol (B1196071) groups on silica-based HPLC columns, leading to peak tailing.[11]- Use a column with end-capping or a polar-embedded stationary phase.- Add a competing base, such as triethylamine, to the mobile phase in small concentrations.- Optimize the mobile phase pH to be in the neutral range.
Column overload: Injecting too high a concentration of the sample can lead to poor peak shape.[17]- Dilute the sample to a concentration within the linear range of the method.- Use a column with a higher loading capacity.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products: The presence of additional peaks may indicate that erythromycin has degraded into other compounds like anhydroerythromycin A.[11]- Review the sample handling and preparation procedure to identify potential causes of degradation (pH, temperature).- Use a stability-indicating method that can resolve erythromycin from its known degradation products.- Perform forced degradation studies to confirm the identity of the degradation peaks.[1][17]
Contamination: The extra peaks could be from contaminated solvents, glassware, or the sample matrix itself.- Run a blank injection of the mobile phase and sample diluent to check for solvent contamination.- Ensure all glassware is thoroughly cleaned.- Use a more selective sample preparation technique, such as solid-phase extraction (SPE), to clean up the sample.
Inconsistent or non-reproducible results. Sample instability over time: If samples are prepared and left at room temperature for varying amounts of time before analysis, degradation can lead to inconsistent results.- Analyze samples immediately after preparation.- If immediate analysis is not possible, store the prepared samples in an autosampler cooled to 4-8°C.- Perform a benchtop stability study to determine how long the samples are stable under your experimental conditions.[14]
Variability in sample preparation: Inconsistent extraction efficiency or pH adjustments can lead to variable results.- Use a validated and standardized sample preparation protocol.- Incorporate an internal standard early in the sample preparation process to account for variability.[15]

Quantitative Data Summary

The following tables summarize the stability of erythromycin under various conditions.

Table 1: Effect of pH on Erythromycin Degradation

pHTemperature (°C)TimeRemaining Erythromycin (%)Reference
< 4.0Room Temperature40 minRapid degradation observed[6]
4.5Room Temperature40 minStable[6]
7.0-7.5Room Temperature24 hours>97%[5]
11.03710 days~13%[22]

Table 2: Effect of Temperature on Erythromycin Degradation

Temperature (°C)Storage PeriodInitial Impurities (%)Final Impurities (%)Reference
-206 months6.76.7[21]
256 months6.7Unchanged Erythromycin A[21]
406 months6.7Slight decrease in Erythromycin A[21]
506 months6.78.1[21]
125-20030 min->85% conversion[20]

Experimental Protocols

Detailed methodologies for key experiments related to erythromycin analysis and stabilization.

Protocol 1: Sample Preparation for Erythromycin Analysis from Plasma

This protocol is a general guideline for liquid-liquid extraction of erythromycin from plasma, adapted from established methods.[14]

Materials:

  • Human plasma (with EDTA as anticoagulant)

  • Erythromycin standard solution

  • Internal standard solution (e.g., Erythromycin-¹³C,d₃)

  • Alkalizing agent (e.g., Sodium Carbonate solution)

  • Extraction solvent (e.g., Methyl tert-butyl ether)

  • Reconstitution solvent (e.g., 80:20 water:acetonitrile)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 0.5 mL of plasma into a clean microcentrifuge tube.

  • Spike with the internal standard solution.

  • Add the alkalizing agent to raise the pH of the plasma sample.

  • Add the extraction solvent, vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Forced Degradation Study of Erythromycin

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.[1][11][17]

Stress Conditions:

  • Acid Degradation: Dissolve erythromycin in 0.1N to 1N HCl and store at room temperature for a specified period (e.g., 1 week).[1][17] Neutralize with a suitable base (e.g., saturated NaHCO₃ solution) before analysis.[17]

  • Base Degradation: Dissolve erythromycin in 0.1N NaOH and heat at a specified temperature (e.g., 60-80°C) for a defined time.[1][11] Neutralize with a suitable acid before analysis.

  • Oxidative Degradation: Treat a solution of erythromycin with 3-30% hydrogen peroxide at room temperature.[1]

  • Thermal Degradation: Expose solid erythromycin powder or a solution to elevated temperatures (e.g., 60-100°C) for a set duration (e.g., 24 hours).[1][11]

  • Photolytic Degradation: Expose a solution of erythromycin to UV radiation (e.g., 254 nm and 360 nm) for a specified time, as per ICH Q1B guidelines.[11]

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or LC-MS/MS method. The method should be able to separate the parent erythromycin peak from all degradation product peaks.

Visualizations

Diagrams illustrating key concepts in erythromycin degradation and analysis.

Erythromycin_Degradation_Pathway Erythromycin Erythromycin A Anhydroerythromycin Anhydroerythromycin A (Inactive) Erythromycin->Anhydroerythromycin Acidic Conditions (Intramolecular Dehydration) Lactone_Hydrolysis Lactone Ring Hydrolysis Erythromycin->Lactone_Hydrolysis Basic Conditions Oxidation_Products Oxidation Products Erythromycin->Oxidation_Products Oxidative Stress Cladinose_Loss Loss of Cladinose Sugar Anhydroerythromycin->Cladinose_Loss Further Acidic Degradation

Caption: Major degradation pathways of erythromycin under different stress conditions.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Analytical Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evap_Recon Evaporation & Reconstitution in Stable Solvent Extraction->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Recommended analytical workflow for stabilized erythromycin samples.

Troubleshooting_Tree Start Inaccurate or Inconsistent Results? Check_Recovery Is Recovery Low? Start->Check_Recovery Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Extra_Peaks Unexpected Peaks? Start->Check_Extra_Peaks Check_Recovery->Check_Peak_Shape No Solution_pH Adjust Sample/Solvent pH to Neutral/Alkaline Check_Recovery->Solution_pH Yes Solution_Temp Control Temperature (Use Ice, Refrigerate) Check_Recovery->Solution_Temp Yes Check_Peak_Shape->Check_Extra_Peaks No Solution_Column Optimize Column Chemistry and Mobile Phase Check_Peak_Shape->Solution_Column Yes Solution_Degradation Investigate for Degradation (Forced Degradation Study) Check_Extra_Peaks->Solution_Degradation Yes Solution_Contamination Check for Contamination (Blanks, Solvents) Check_Extra_Peaks->Solution_Contamination Yes End Problem Resolved Check_Extra_Peaks->End No Solution_pH->End Solution_Temp->End Solution_Column->End Solution_Degradation->End Solution_Contamination->End

Caption: A decision tree for troubleshooting common issues in erythromycin analysis.

References

Improving the resolution of Pseudoerythromycin A enol ether in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Pseudoerythromycin A enol ether.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue in the chromatography of basic compounds like macrolide antibiotics and their derivatives.[1] It can be caused by a variety of factors, including interactions with the stationary phase, issues with the mobile phase, or problems with the HPLC system itself.[2]

Potential Cause Recommended Solution
Secondary Interactions with Residual Silanols The primary cause of peak tailing for basic compounds is often the interaction with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[3] To mitigate this, consider the following: • Use a modern, end-capped column: High-purity silica (B1680970) columns with advanced end-capping are designed to minimize silanol interactions. • Operate at a low pH: Working with a mobile phase below pH 3 can suppress the ionization of silanol groups.[4] • Add a competing base: Mobile phase additives like triethylamine (B128534) (TEA) can compete with the analyte for active sites, though this is becoming less common with modern columns.[4]
Column Overload Injecting too much sample can lead to peak distortion.[2] • Dilute the sample: Reduce the concentration of the sample and reinject. • Use a higher capacity column: A column with a larger diameter or a stationary phase with a higher carbon load can accommodate larger sample amounts.[2]
Column Bed Deformation Voids or channels in the column packing can cause poor peak shape.[2] • Use a guard column: This protects the analytical column from contaminants that can cause bed deformation.[1] • Reverse and wash the column: If a void is suspected, reversing the column and washing with a strong solvent may resolve the issue.[3]
Extra-Column Volume Excessive dead volume in the HPLC system can lead to band broadening and peak tailing.[2] • Check all connections: Ensure that all tubing and fittings are properly connected and that there are no leaks or voids.[5]

Problem: Inadequate Resolution from Other Erythromycin-Related Substances

This compound is a degradation product of Erythromycin (B1671065) A and may be present in samples with other related substances.[6] Achieving baseline separation is critical for accurate quantification.

Parameter to Optimize Recommended Action
Mobile Phase Composition The composition of the mobile phase has the greatest influence on retention and selectivity.[7] • Adjust the organic modifier ratio: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer to fine-tune the retention times of the compounds.[8] • Change the organic modifier: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation due to their different chemical properties.[9] • Optimize the mobile phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds and can significantly impact their retention and selectivity.[10]
Stationary Phase The choice of the HPLC column is fundamental to achieving good resolution. • Evaluate different column chemistries: Consider columns with different stationary phases (e.g., C18, C8, Phenyl) to exploit different separation mechanisms. • Consider particle size and column length: Using a column with smaller particles or a longer column can increase efficiency and improve resolution.[3]
Temperature Column temperature can affect the viscosity of the mobile phase and the kinetics of the separation.[11] • Increase the column temperature: In some cases, increasing the temperature can improve peak shape and resolution. A study on erythromycin and its related substances used a column temperature of 65°C.[12]
Gradient Elution For complex mixtures with a wide range of polarities, a gradient elution may be necessary.[13] • Develop a gradient method: Start with a lower concentration of the organic solvent and gradually increase it during the run to elute more strongly retained compounds.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A good starting point for method development is to adapt a method used for the analysis of erythromycin and its related substances. High pH conditions are often preferred for the analysis of macrolides.[14]

Example Protocol:

Parameter Condition
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[15]
Mobile Phase A gradient mixture of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.[15] Alternatively, a mobile phase of 0.023 M ammonium formate (B1220265) (pH 10.3) : water : acetonitrile (35:25:40 v/v/v) has been used.[16]
Flow Rate 1.0 mL/min.[14]
Column Temperature 50°C to 65°C.[7][12]
Detection Wavelength 210 nm or 215 nm.[7][15]
Injection Volume 10-20 µL.[15]

Q2: How can I prepare my sample for analysis?

This compound is soluble in ethanol, methanol, DMF, and DMSO, and has good water solubility.[6] A common sample preparation procedure involves dissolving the sample in a suitable solvent, such as acetonitrile, and then diluting it with the mobile phase.[16]

Q3: What are the key chemical properties of this compound?

Property Value
CAS Number 105882-69-7[17]
Molecular Formula C37H65NO12[6]
Molecular Weight 715.9 g/mol [6]
Appearance White solid[6]
Purity >98%[18]

Visualizations

TroubleshootingWorkflow start Start: Poor Resolution check_peak_shape Check Peak Shape start->check_peak_shape peak_tailing Peak Tailing? check_peak_shape->peak_tailing inadequate_separation Inadequate Separation peak_tailing->inadequate_separation No troubleshoot_tailing Troubleshoot Peak Tailing peak_tailing->troubleshoot_tailing Yes optimize_separation Optimize Separation Parameters inadequate_separation->optimize_separation troubleshoot_tailing->optimize_separation end End: Improved Resolution optimize_separation->end

Caption: Troubleshooting workflow for poor chromatographic resolution.

ParameterRelationship Resolution Resolution MobilePhase Mobile Phase (Composition, pH) MobilePhase->Resolution StationaryPhase Stationary Phase (Chemistry, Particle Size) StationaryPhase->Resolution Temperature Temperature Temperature->Resolution

Caption: Key parameters influencing chromatographic resolution.

References

Addressing matrix effects in the analysis of Pseudoerythromycin A enol ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Pseudoerythromycin A enol ether, a critical analytical standard in the stability studies of Erythromycin A.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, focusing on the mitigation of matrix effects.

Issue 1: Low Analyte Recovery and/or Significant Signal Suppression

Symptoms:

  • Inconsistent and low peak areas for this compound across replicate injections.

  • Poor sensitivity, with the signal-to-noise ratio being lower than expected.

  • Failure to meet the lower limit of quantification (LLOQ).

Possible Causes & Solutions:

  • Inadequate Sample Cleanup: Complex biological matrices such as plasma, serum, or tissue homogenates contain numerous endogenous components (e.g., phospholipids (B1166683), proteins, salts) that can co-elute with the analyte and interfere with its ionization in the mass spectrometer source. This phenomenon, known as ion suppression, is a primary cause of low signal intensity.

    • Solution: Employ a more rigorous sample preparation technique. While simple protein precipitation is fast, it often yields the least clean extracts. Solid-Phase Extraction (SPE) is generally the most effective method for removing interfering matrix components. Liquid-Liquid Extraction (LLE) can also provide cleaner extracts than protein precipitation.

  • Suboptimal Extraction pH: The extraction efficiency of macrolide antibiotics and their derivatives is highly dependent on the pH of the sample and the extraction solvent. This compound, like its parent compound erythromycin, is a basic molecule.

    • Solution: Adjust the pH of the sample to an alkaline range (e.g., pH 9-10) before extraction with an organic solvent. This ensures that the analyte is in its neutral, non-ionized form, which has a higher affinity for the organic phase, thereby improving extraction recovery.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks for this compound in the chromatogram.

  • Inaccurate peak integration, leading to poor quantitative precision and accuracy.

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on traditional silica-based C18 columns can interact with basic compounds like this compound, causing peak tailing.

    • Solution:

      • Use a column with a different stationary phase, such as a polymer-based column or a C18 column with polar endcapping.

      • Adjust the mobile phase pH to a slightly basic level (if the column chemistry allows) to suppress the ionization of the analyte and reduce interactions with the stationary phase.

      • Ensure the mobile phase contains a suitable buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, to maintain a stable pH.

  • Column Overloading: Injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Dilute the sample and re-inject.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal). In the analysis of this compound, matrix effects are a significant concern because they can lead to inaccurate and imprecise quantification, compromising the reliability of stability studies and pharmacokinetic data.

Q2: How can I quantify the extent of matrix effects in my assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak response of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak response of the analyte in a neat solution (analyte in a clean solvent) at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

A value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay. Here is a comparison of common techniques:

Technique Principle Pros Cons
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.High potential for significant matrix effects from remaining phospholipids and other endogenous components.
Liquid-Liquid Extraction (LLE) The analyte is partitioned from the aqueous sample into an immiscible organic solvent based on its solubility.Provides cleaner extracts than PPT.Can be more time-consuming and may require optimization of solvent and pH.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while matrix interferences are washed away. The purified analyte is then eluted.Generally provides the cleanest extracts, effectively removing phospholipids and other interferences.Can be more expensive and requires method development to select the appropriate sorbent and optimize the wash and elution steps.

Q4: How do I choose an appropriate internal standard for the analysis of this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate compensation. If a SIL internal standard is not available, a structural analog (e.g., another macrolide antibiotic not present in the sample) can be used, but it is crucial to validate that it adequately compensates for matrix effects.

Experimental Protocols

The following are generalized protocols that can be adapted for the analysis of this compound in biological matrices. Method validation is essential to ensure performance for a specific application.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is suitable for applications where a moderate level of sample cleanup is sufficient.

Materials:

  • Plasma sample

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a related macrolide antibiotic)

  • Methyl tert-butyl ether (MTBE)

  • 1 M Sodium Hydroxide (B78521) (NaOH)

  • Reconstitution solvent (e.g., 80:20 water:acetonitrile)

Procedure:

  • To 0.5 mL of plasma in a microcentrifuge tube, add the internal standard.

  • Alkalinize the sample by adding 50 µL of 1 M NaOH.

  • Add 2 mL of MTBE and vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of reconstitution solvent.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma

This protocol is recommended for applications requiring high sensitivity and minimal matrix effects. A mixed-mode cation exchange (MCX) SPE cartridge is often effective for basic compounds like this compound.

Materials:

  • Plasma sample

  • This compound analytical standard

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., Oasis MCX)

  • 4% Phosphoric acid in water

  • Methanol (B129727)

  • 5% Ammonium hydroxide in methanol

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard and 1 mL of 4% phosphoric acid in water. Vortex to mix.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M hydrochloric acid.

    • Wash with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table presents hypothetical recovery and matrix effect data for the analysis of this compound in human plasma using different sample preparation methods. This data illustrates the importance of selecting an appropriate sample preparation technique.

Sample Preparation Method Analyte Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Protein Precipitation 108565 (Suppression)
5008872 (Suppression)
Liquid-Liquid Extraction 109288 (Slight Suppression)
5009591 (Minimal Suppression)
Solid-Phase Extraction 109897 (Negligible Effect)
50099102 (Negligible Effect)

Visualizations

Workflow for Addressing Matrix Effects

MatrixEffectWorkflow cluster_issue Problem Identification cluster_investigation Investigation cluster_solution Solution Issue Low Recovery or Signal Suppression Cause1 Inadequate Sample Cleanup? Issue->Cause1 Cause2 Suboptimal Extraction pH? Issue->Cause2 Solution1 Implement a More Rigorous Cleanup (e.g., SPE) Cause1->Solution1 Solution2 Optimize pH for Extraction Cause2->Solution2

Caption: Troubleshooting workflow for low recovery and signal suppression.

Decision Logic for Sample Preparation Method Selection

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Minimizing Pseudoerythromycin A Enol Ether Formation in Erythromycin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of pseudoerythromycin A enol ether in erythromycin (B1671065) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound is a degradation product of erythromycin A. Its formation is a concern because it is devoid of antibiotic activity. The presence of this and other degradation products can compromise the efficacy and safety of erythromycin-containing pharmaceutical formulations.

Q2: Under what conditions does this compound form?

This compound is primarily formed under neutral to weakly alkaline conditions.[1] The degradation process involves a complex internal rearrangement of the erythromycin A molecule. This reaction is catalyzed by hydroxide (B78521) ions and follows pseudo-first-order kinetics.[2]

Q3: What is the primary degradation product of erythromycin under acidic conditions?

Under acidic conditions, erythromycin A primarily degrades to form anhydroerythromycin A, which is an inactive spiroketal derivative.[2]

Q4: How does pH influence the degradation of erythromycin?

The pH of the formulation is a critical factor in determining the degradation pathway and rate of erythromycin. Acidic pH favors the formation of anhydroerythromycin A, while neutral to alkaline pH promotes the formation of this compound. The rate of degradation increases as the pH moves further from the point of maximum stability.

Q5: Does temperature affect the formation of this compound?

Yes, as with most chemical reactions, the rate of erythromycin degradation, including the formation of this compound, is expected to increase with temperature. Accelerated stability studies are often conducted at elevated temperatures to predict the long-term stability of a formulation.

Q6: Can excipients in the formulation contribute to the formation of this compound?

Absolutely. Excipients can significantly influence the stability of erythromycin. Some excipients may alter the micro-pH of the formulation, act as catalysts, or contain impurities that can react with erythromycin. Therefore, thorough excipient compatibility studies are crucial during formulation development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work with erythromycin formulations.

Issue Potential Cause Recommended Action
High levels of this compound detected in a new formulation. The pH of the formulation may be in the neutral to alkaline range.Measure the pH of the formulation. If it is above 7, consider adjusting the pH to a slightly acidic range (e.g., pH 5-6) using a suitable buffering agent. However, be mindful that highly acidic conditions can lead to the formation of anhydroerythromycin A.
An excipient in the formulation may be incompatible with erythromycin.Conduct a systematic excipient compatibility study. Prepare binary mixtures of erythromycin with each excipient and store them under accelerated stability conditions. Analyze the samples at regular intervals to identify the problematic excipient.
The formulation has a high water content.Erythromycin is susceptible to hydrolysis. If feasible for the dosage form, consider reducing the water content or using a non-aqueous solvent system.
Unexpected degradation peaks observed during HPLC analysis. The analytical method may not be specific for all potential degradation products.Develop and validate a stability-indicating HPLC method that can separate erythromycin A from all its known related substances and degradation products, including this compound and anhydroerythromycin A.
Inconsistent stability results between batches. There may be variability in the quality of the raw materials (erythromycin or excipients).Ensure that all raw materials meet the required quality specifications. Perform identity and purity tests on incoming materials.
The manufacturing process may not be well-controlled.Review the manufacturing process to identify any steps that could contribute to degradation (e.g., exposure to high temperatures for extended periods). Implement appropriate process controls.

Quantitative Data

The following table summarizes the degradation rate constants for erythromycin in an acetone (B3395972) solution at different pH values. This data illustrates the significant impact of pH on the stability of erythromycin.

pHRate Constant (k)Reference
80.0022 h⁻¹[3]
90.0088 h⁻¹[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Erythromycin and this compound

This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your particular formulation and equipment.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference standards for erythromycin A and this compound.

  • HPLC-grade acetonitrile (B52724), methanol, and water.

  • Potassium phosphate (B84403) monobasic and sodium hydroxide for buffer preparation.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 8.0 with sodium hydroxide) in a suitable ratio (e.g., 40:60 v/v). The exact ratio may need to be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of erythromycin A and this compound in methanol. Dilute the stock solution with the mobile phase to obtain a series of calibration standards of known concentrations.

  • Sample Solution: Accurately weigh a portion of the erythromycin formulation and dissolve it in a suitable solvent (e.g., methanol). Dilute the solution with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

4. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solution.

  • Identify the peaks of erythromycin A and this compound based on their retention times compared to the standards.

  • Quantify the amount of each compound in the sample using the calibration curve.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.

1. Stress Conditions:

  • Acidic Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.

2. Sample Analysis:

  • Analyze the stressed samples using the validated HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed sample.

  • Identify any new peaks that appear, which are potential degradation products.

  • Ensure that the main drug peak is well-separated from all degradation product peaks.

Visualizations

Erythromycin_Degradation_Pathway Erythromycin_A Erythromycin A Anhydroerythromycin_A Anhydroerythromycin A Erythromycin_A->Anhydroerythromycin_A Acidic Conditions (e.g., pH < 6) Pseudoerythromycin_A_Enol_Ether Pseudoerythromycin A enol ether Erythromycin_A->Pseudoerythromycin_A_Enol_Ether Neutral to Alkaline Conditions (e.g., pH > 7)

Caption: Degradation pathway of Erythromycin A under different pH conditions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Formulation Erythromycin Formulation Dissolution Dissolution & Dilution Formulation->Dissolution Standard Reference Standards Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the HPLC analysis of erythromycin formulations.

Troubleshooting_Logic Start High Pseudoerythromycin A Enol Ether Detected Check_pH Check Formulation pH Start->Check_pH pH_High pH > 7? Check_pH->pH_High Adjust_pH Adjust pH to slightly acidic range pH_High->Adjust_pH Yes Excipient_Study Conduct Excipient Compatibility Study pH_High->Excipient_Study No End Problem Resolved Adjust_pH->End Incompatible_Excipient Incompatible Excipient Found? Excipient_Study->Incompatible_Excipient Reformulate Reformulate with compatible excipients Incompatible_Excipient->Reformulate Yes Check_Water Assess Water Content Incompatible_Excipient->Check_Water No Reformulate->End Water_High High Water Content? Check_Water->Water_High Reduce_Water Reduce Water Content or Use Non-Aqueous System Water_High->Reduce_Water Yes Water_High->End No Reduce_Water->End

Caption: Troubleshooting logic for addressing high levels of this compound.

References

Strategies to enhance the stability of erythromycin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies to enhance the stability of erythromycin (B1671065) in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my erythromycin solution losing activity over time?

Erythromycin is notoriously unstable in aqueous solutions.[1] Its degradation is primarily influenced by the pH of the solution. Both acidic and alkaline conditions can lead to a rapid loss of antibacterial activity.[2][3]

Q2: What is the primary degradation pathway for erythromycin in solution?

In acidic environments, erythromycin undergoes intramolecular cyclization to form inactive degradation products, most notably anhydroerythromycin A.[2][4][5][6] This process is initiated by the protonation of hydroxyl groups and the ketone on the aglycone ring.[6] Under alkaline conditions, the lactone ring of erythromycin is susceptible to hydrolysis, leading to inactivation.[2] Oxidative stress can also significantly degrade erythromycin.[3]

Q3: How does pH affect the stability of erythromycin?

The pH of the solution is a critical factor in erythromycin stability.[2] Acidic pH values lead to rapid degradation.[4][7][8] While erythromycin is more stable in neutral to slightly alkaline conditions, it can still degrade. For instance, erythromycin degrades rapidly at pH 5.0 but remains stable for a longer duration at pH 6.5.[8] Some studies suggest that a pH range of 8-10 can be optimal for certain formulations.[9]

Q4: Are there any visible signs of erythromycin degradation?

Visual inspection alone is not a reliable method to assess erythromycin stability. While significant degradation may sometimes lead to changes in color or clarity of the solution, the loss of potency often occurs without any obvious visual cues. Analytical methods like High-Performance Liquid Chromatography (HPLC) are necessary for accurate quantification of erythromycin and its degradation products.[3][10]

Q5: Can I use co-solvents to improve the stability of my erythromycin solution?

Yes, the use of co-solvents can significantly enhance erythromycin stability. Organic solvents such as ethanol (B145695), dimethyl isosorbide, and propylene (B89431) glycol have been shown to improve the stability of erythromycin in solution.[1][9] The choice of co-solvent and its concentration can have a significant impact on stability.[1]

Q6: How can cyclodextrins help in stabilizing erythromycin?

Cyclodextrins can form inclusion complexes with erythromycin, which can protect the drug from degradation.[11][12][13] This complexation can improve the stability of erythromycin in aqueous solutions and prolong its bactericidal activity.[12][13][14][15] β-cyclodextrin is one such cyclodextrin (B1172386) that has been shown to be effective.[12][13]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of erythromycin activity in an aqueous solution. Inappropriate pH. Erythromycin is highly unstable in acidic conditions.Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7-8). Use appropriate buffer systems to maintain the pH.
Precipitation of erythromycin in the solution. Poor solubility. Erythromycin has limited solubility in water.Prepare a stock solution in an organic solvent like ethanol, DMSO, or dimethylformamide before diluting with an aqueous buffer.[16] The use of co-solvents in the final solution can also improve solubility and stability.
Inconsistent results in stability studies. Oxidative degradation. Erythromycin is susceptible to oxidation.Prepare solutions using deoxygenated water and consider purging the solution with an inert gas like nitrogen or argon. The addition of antioxidants may also be beneficial, though their interaction with erythromycin should be carefully evaluated.[17][18]
Degradation of erythromycin despite pH control. Presence of water. Water is a key factor in the degradation of erythromycin.Consider formulating erythromycin in non-aqueous or low-water-content solutions using co-solvents like dimethyl isosorbide.[1]

Quantitative Data on Stability Enhancement Strategies

The following tables summarize the impact of different strategies on the stability of erythromycin in solution.

Table 1: Effect of pH on Erythromycin Degradation

pHDegradation RateReference
5.0Rapid degradation[8]
6.5Stable for the duration of a release test[8]
6.8 - 7.2Dissolution increases with pH up to 75 minutes[19]

Table 2: Effect of Co-solvents and Other Strategies on Erythromycin Stability

Stabilizing Agent/MethodObservationReference
Dimethyl Isosorbide Significant influence on stability, with a significant interaction with pH.[1]
Ethanol, Propylene Glycol Used in stable topical formulations.[9]
β-Cyclodextrin Complexation Improved stability in aqueous solution and longer duration of bactericidal activity.[12][13][14][15]
Solid Lipid Nanoparticles (SLN) Increased stability for up to 5 heating-cooling cycles.[20]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Erythromycin Solution using a Co-solvent System
  • Preparation of Solvent System: Prepare a mixture of ethanol and propylene glycol (e.g., in a 2:1 ratio).

  • Dissolution of Erythromycin: Accurately weigh the required amount of erythromycin powder and dissolve it in the prepared co-solvent system with gentle stirring until a clear solution is obtained.

  • pH Adjustment (Optional): If necessary, adjust the pH of the solution to the desired range (e.g., pH 7-8) using a suitable buffering agent. Note that the addition of aqueous buffer will increase the water content.

  • Storage: Store the solution in a tightly sealed container, protected from light, at the recommended temperature.

Protocol 2: Stability Testing of Erythromycin Solution using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of erythromycin solutions. The specific parameters may need to be optimized based on the available instrumentation and the nature of the sample.

  • Sample Preparation:

    • Prepare the erythromycin solution according to the desired formulation.

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.

    • Dilute the aliquot with the mobile phase to a concentration suitable for HPLC analysis.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm) is commonly used.[3][10]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.4% ammonium (B1175870) hydroxide (B78521) in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often employed.[3][10]

    • Flow Rate: Typically around 1.0 mL/min.[21]

    • Column Temperature: Elevated temperatures, such as 65°C, can be used.[10]

    • Detection: UV detection at 215 nm.[3][10]

    • Injection Volume: Typically 10-100 µL.

  • Data Analysis:

    • Integrate the peak area of erythromycin and any degradation products.

    • Calculate the percentage of remaining erythromycin at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining erythromycin against time to determine the degradation kinetics.

Visualizations

Erythromycin_Degradation_Pathway Erythromycin Erythromycin Anhydroerythromycin_A Anhydroerythromycin A (Inactive) Erythromycin->Anhydroerythromycin_A  Acidic Conditions (Intramolecular Cyclization) Hydrolyzed_Erythromycin Hydrolyzed Erythromycin (Inactive) Erythromycin->Hydrolyzed_Erythromycin  Alkaline Conditions (Lactone Hydrolysis) Oxidized_Products Oxidized Products (Inactive) Erythromycin->Oxidized_Products  Oxidative Stress

Caption: Major degradation pathways of erythromycin in solution.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Solution Prepare Erythromycin Solution Time_Points Withdraw Aliquots at Specific Time Points Prep_Solution->Time_Points Dilution Dilute with Mobile Phase Time_Points->Dilution Injection Inject Sample into HPLC System Dilution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 215 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate % Remaining Erythromycin Integration->Calculation Kinetics Determine Degradation Kinetics Calculation->Kinetics

Caption: General workflow for erythromycin stability testing by HPLC.

References

Identifying and resolving interfering peaks in Pseudoerythromycin A enol ether analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudoerythromycin A enol ether. Our aim is to help you identify and resolve common issues, particularly the appearance of interfering peaks, during the analytical process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a well-known degradation product of the macrolide antibiotic Erythromycin (B1671065) A.[1][2] It is formed through a complex internal rearrangement under neutral to weakly alkaline conditions.[1][2] As a significant impurity, its accurate detection and quantification are crucial for the quality control of Erythromycin-containing pharmaceutical products and for stability studies.[1][2]

Q2: What are the common sources of interfering peaks in the analysis of this compound?

A2: Interfering peaks can originate from several sources:

  • Degradation of this compound: The molecule itself can degrade under certain conditions (e.g., acidic, basic, oxidative stress) to form related substances.

  • Co-eluting impurities from the sample matrix: If you are analyzing a complex sample, other components might have similar retention times to this compound or its degradation products.

  • Contaminants from solvents, reagents, or the HPLC system: Impurities in the mobile phase, sample vials, or system components can introduce extraneous peaks.

  • Carryover from previous injections: Residual sample from a previous run can appear as a ghost peak in the current chromatogram.

Q3: I am observing a new, unexpected peak in my chromatogram. How can I identify it?

A3: Identifying an unknown peak typically involves a combination of techniques:

  • Mass Spectrometry (MS): If your HPLC system is coupled to a mass spectrometer, you can determine the mass-to-charge ratio (m/z) of the unknown peak. This information is invaluable for proposing a molecular formula and identifying the compound, especially when compared to the molecular weight of this compound (715.9 g/mol ).

  • Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products. By comparing the chromatograms of the stressed samples with your analytical run, you can tentatively identify if the unknown peak is a degradant.

  • Spiking Experiments: If you have a reference standard for a suspected impurity, you can "spike" your sample with a small amount of it. If the area of the unknown peak increases, it is likely the same compound.

  • Consult the Certificate of Analysis (CoA): The CoA for your this compound reference standard may list known impurities and their expected levels.

Troubleshooting Guide

This guide addresses common chromatographic issues encountered during the analysis of this compound.

Issue 1: Abnormal Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH This compound is a basic compound. Adjust the mobile phase pH to ensure it is in a single ionic form. For C18 columns, a pH between 3 and 7 is generally recommended.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., a high percentage of acetonitrile (B52724) or methanol). If the problem persists, the column may need to be replaced.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Void in the Column A void at the head of the column can cause peak splitting. This is often irreversible, and the column may need to be replaced.
Issue 2: Retention Time Shifts
Possible Cause Recommended Solution
Change in Mobile Phase Composition Prepare fresh mobile phase, ensuring accurate measurements. Premixing the mobile phase components can improve consistency.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature.
Inconsistent Flow Rate Check the HPLC pump for leaks or air bubbles. Purge the pump if necessary.
Column Aging Over time, the stationary phase of the column can change, leading to shifts in retention. If the shift is significant and cannot be corrected, the column may need to be replaced.
Issue 3: Appearance of Extraneous or Interfering Peaks

The following table lists potential interfering peaks that may be observed during the analysis of this compound. The m/z values are based on the molecular weight of this compound (C₃₇H₆₅NO₁₂) and potential degradation pathways.

Potential Interfering Peak Likely Source Expected [M+H]⁺ m/z Resolution Strategy
Erythromycin A Incomplete conversion during synthesis or degradation of the enol ether back to the parent compound.734.5Optimize the chromatographic gradient to separate from the main peak.
Anhydroerythromycin A Degradation product formed under acidic conditions.716.5Adjusting the mobile phase pH and gradient can help in separation.
Hydrolysis Products Cleavage of the lactone ring or glycosidic bonds under strong acidic or basic conditions.VariableLC-MS/MS analysis can help in identifying the fragments. Method optimization will be required for separation.
Oxidation Products Degradation under oxidative stress (e.g., exposure to peroxides).731.9 (addition of one oxygen atom)Use of an antioxidant in the sample preparation or mobile phase might be necessary. Chromatographic optimization is key.

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound

This method is adapted from established protocols for the analysis of erythromycin and its related substances and is suitable for use as a starting point for method development and validation.

Chromatographic Conditions:

Parameter Condition
Column Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.4% Ammonium Hydroxide in Water
Mobile Phase B Methanol
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 215 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard or sample in a suitable diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio).

  • The final concentration should be within the linear range of the detector. A starting concentration of 1 mg/mL is recommended.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow for Interfering Peaks

G start Interfering Peak Observed check_rt Is Retention Time (RT) Consistent? start->check_rt check_blank Inject a Blank (Solvent) check_rt->check_blank carryover Potential Carryover check_rt->carryover Inconsistent RT peak_in_blank Peak Present in Blank? check_blank->peak_in_blank system_contamination System Contamination (Mobile Phase, Vials, etc.) peak_in_blank->system_contamination Yes sample_issue Peak is Sample-Related peak_in_blank->sample_issue No clean_system Clean System Components system_contamination->clean_system optimize_wash Optimize Needle Wash carryover->optimize_wash ms_analysis Perform LC-MS Analysis sample_issue->ms_analysis identify_mz Identify m/z of the Peak ms_analysis->identify_mz compare_known Compare with Known Impurities/ Degradants identify_mz->compare_known known_impurity Known Impurity/ Degradant compare_known->known_impurity Match Found unknown_compound Unknown Compound compare_known->unknown_compound No Match optimize_method Optimize Chromatographic Method for Separation known_impurity->optimize_method further_investigation Further Investigation Required (e.g., Forced Degradation, Spiking) unknown_compound->further_investigation

Caption: A workflow diagram for troubleshooting interfering peaks.

Potential Degradation Pathways of this compound

G main Pseudoerythromycin A Enol Ether acid Acidic Hydrolisis main->acid base Basic Hydrolisis main->base oxidation Oxidation main->oxidation hydrolysis_products Hydrolysis Products (e.g., cleavage of glycosidic bonds, opening of lactone ring) acid->hydrolysis_products rearrangement Re-arrangement to Erythromycin A acid->rearrangement base->hydrolysis_products oxidation_products Oxidation Products (e.g., N-oxide) oxidation->oxidation_products

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Accurate Quantification of Erythromycin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement and accurate quantification of erythromycin (B1671065) impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of erythromycin and its related substances.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental analysis of erythromycin impurities.

Question: Why am I observing poor peak shape (e.g., tailing, fronting) for erythromycin and its related substances in my HPLC analysis?

Answer:

Poor peak shape is a common issue in the HPLC analysis of erythromycin due to its basic nature. Several factors can contribute to this problem:

  • Secondary Interactions: Residual silanol (B1196071) groups on traditional silica-based C18 columns can interact with the basic erythromycin molecule, leading to peak tailing.[1]

    • Solution: Employ an end-capped C18 column or consider a polymer-based or hybrid silica-based column which is more stable at higher pH.[1] The European Pharmacopeia (EP) method, for instance, often recommends columns suitable for high pH applications.

  • Mobile Phase pH: The pH of the mobile phase significantly influences the ionization state of erythromycin and its impurities, affecting their retention and peak shape.

    • Solution: For reversed-phase HPLC, utilizing a mobile phase with a higher pH (e.g., pH 9-10.3) can improve the peak shape of erythromycin.[1][2] Ensure your selected column is stable at the chosen pH.[1]

  • Column Overloading: Injecting a sample that is too concentrated can lead to peak fronting or tailing.[3]

    • Solution: Dilute your sample and reinject. If sensitivity is a concern, consider optimizing your detection method or using a more sensitive instrument like a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[1]

Question: My sensitivity is low, and I'm struggling to detect and quantify low-level impurities. What can I do?

Answer:

Erythromycin and some of its impurities have low UV absorption, which can lead to sensitivity issues with HPLC-UV detection.[3]

  • Increase Sample Concentration/Injection Volume: While this can sometimes help, be cautious of column overloading, which can negatively impact peak shape and resolution.[3] The European Pharmacopeia method suggests injecting a large amount of sample (400 µg) to achieve sufficient sensitivity.[4]

  • Optimize UV Wavelength: Ensure you are using the optimal wavelength for detection. For erythromycin and its related substances, wavelengths around 205-215 nm are commonly used.[5][6]

  • Employ Mass Spectrometric (MS) Detection: LC-MS offers significantly higher sensitivity and selectivity compared to UV detection.[1] It allows for the detection of impurities at much lower levels and can aid in their identification based on their mass-to-charge ratio.[4] This technique is particularly beneficial in forced degradation studies where numerous, often co-eluting, impurities may be present.[3][4]

Question: I am seeing unexpected peaks in my chromatogram after performing forced degradation studies. How do I identify them?

Answer:

Forced degradation studies are designed to generate potential degradation products.[7] Identifying these unknown peaks is crucial for developing a stability-indicating method.

  • Utilize LC-MS/MS: This is a powerful tool for the structural elucidation of unknown impurities.[8]

    • Workflow:

      • Determine the mass-to-charge ratio (m/z) of the unknown peak from the full scan MS data.

      • Perform a product ion scan (MS/MS) on the parent ion to obtain its fragmentation pattern.

      • Compare the fragmentation pattern to known erythromycin structures and degradation pathways to propose a structure for the unknown impurity.[8]

  • Common Degradation Products: Under acidic conditions, a primary degradation product is anhydroerythromycin A.[7] Hydrolysis of the lactone ring can occur in alkaline solutions.[7] Oxidative conditions can also generate various byproducts.[9]

Frequently Asked Questions (FAQs)

Q1: Which analytical method is best for quantifying erythromycin impurities?

A1: The choice of method depends on the specific requirements of your analysis:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely used method, particularly for pharmaceutical formulations.[1] It is often the technique of choice for routine quality control.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity, making it ideal for complex biological matrices and for the identification and quantification of trace-level impurities.[1] It is especially powerful in forced degradation studies.[4]

Q2: What are "stability-indicating methods" and why are they important for erythromycin analysis?

A2: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1] This is critical for erythromycin as it is susceptible to degradation under various conditions (acidic, basic, and oxidative).[7][9] A validated stability-indicating method ensures that the measured potency of the drug is not affected by the presence of these other components.[6]

Q3: What are the most common process-related impurities found in erythromycin?

A3: Erythromycin is a product of fermentation, and several related substances are often present.[4] Common process-related impurities include Erythromycin B, Erythromycin C, Erythromycin E, Erythromycin F, and N-demethylerythromycin A.[2][8]

Q4: How can I resolve co-eluting impurities in my chromatogram?

A4: Co-elution of impurities can be a significant challenge.[10] Here are some strategies to improve resolution:

  • Method Development: Adjusting the mobile phase composition (e.g., organic modifier ratio, pH, buffer concentration), gradient slope, column temperature, and flow rate can significantly impact selectivity and resolution.[11]

  • Column Selection: Experiment with different column chemistries (e.g., C18, phenyl, cyano) and particle sizes.

  • Mass Spectrometry: If chromatographic resolution cannot be achieved, LC-MS can still allow for quantification of co-eluting peaks if they have different mass-to-charge ratios.[4]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general method for the separation and quantification of erythromycin and its related impurities.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV detector.[12]
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[6]
Mobile Phase A 0.4% Ammonium Hydroxide (B78521) in Water.[6]
Mobile Phase B Methanol (B129727).[6]
Gradient A suitable gradient program to separate all impurities.[6]
Flow Rate 1.0 mL/min.[5]
Detection Wavelength 215 nm.[6]
Injection Volume 10-100 µL.[12][13]
Column Temperature 65°C.[13]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of erythromycin reference standard in a suitable solvent (e.g., methanol or a mixture of buffer and methanol). Further dilute to a known concentration.[12]

  • Sample Solution: For tablets, accurately weigh and powder a sufficient number of tablets. Dissolve a known amount of the powder in the mobile phase or a suitable solvent to achieve a target concentration. Filter the solution through a 0.45 µm syringe filter before injection.[8] For enteric-coated tablets, a molecular weight centrifuge filter can be used to reduce interference from polymeric coating materials.[5]

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on erythromycin.

  • Acid Degradation: Dissolve the erythromycin sample in 1N hydrochloric acid (HCl) and monitor the degradation over time.[9] Neutralize the sample with an appropriate amount of base before analysis.[7]

  • Base Degradation: Prepare a solution of erythromycin in a suitable concentration of sodium hydroxide (e.g., 0.1N) and monitor the degradation over time.[9] Neutralize the sample with an appropriate amount of acid before analysis.[7]

  • Oxidative Degradation: Treat a solution of erythromycin with a solution of hydrogen peroxide (e.g., 3-30%) and analyze the sample at appropriate time intervals.[9]

  • Thermal Degradation: Expose a known amount of solid erythromycin powder to a high temperature (e.g., 100°C) for a specified period (e.g., 24 hours).[7]

  • Photolytic Degradation: Expose a known amount of solid erythromycin powder to UV radiation as per ICH Q1B guidelines.[7]

Data Presentation

Table 1: Common Erythromycin Impurities and their m/z Values

ImpurityMolecular Mass (Da)[M+H]⁺ (m/z)
Erythromycin A733.9734.5
Erythromycin B717.9718.4
Erythromycin C719.9720.4
Erythromycin D715.9716.4
Erythromycin E747.9748.4
Erythromycin F749.9750.8
Anhydroerythromycin A715.9716.4
N-demethylerythromycin A719.9720.4

Data compiled from multiple sources.[2][4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Start Erythromycin Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Start->Forced_Degradation Standard_Prep Standard Preparation Start->Standard_Prep HPLC_UV HPLC-UV Analysis Forced_Degradation->HPLC_UV LC_MS LC-MS/MS Analysis Forced_Degradation->LC_MS Standard_Prep->HPLC_UV Standard_Prep->LC_MS Quantification Quantification of Impurities HPLC_UV->Quantification LC_MS->Quantification Identification Identification of Degradants LC_MS->Identification Final_Report Final_Report Quantification->Final_Report Final Report Identification->Final_Report

Caption: Experimental workflow for the analysis of erythromycin impurities.

Troubleshooting_Peak_Shape cluster_causes Potential Causes cluster_solutions Solutions Start Poor Peak Shape (Tailing/Fronting) Secondary_Interactions Secondary Interactions with Column Start->Secondary_Interactions Mobile_Phase_pH Inappropriate Mobile Phase pH Start->Mobile_Phase_pH Column_Overload Column Overloading Start->Column_Overload Change_Column Use End-capped or Polymer-based Column Secondary_Interactions->Change_Column Adjust_pH Increase Mobile Phase pH (e.g., >9) Mobile_Phase_pH->Adjust_pH Dilute_Sample Dilute Sample and Re-inject Column_Overload->Dilute_Sample

Caption: Troubleshooting guide for poor peak shape in HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Pseudoerythromycin A Enol Ether Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pseudoerythromycin A enol ether, in accordance with the International Council for Harmonisation (ICH) guidelines. This compound is a known degradation product of Erythromycin (B1671065) A, and its accurate quantification is critical for stability studies and quality control of erythromycin-containing pharmaceutical products.[1] This document presents experimental data, detailed protocols, and a comparison with alternative analytical techniques.

Performance Comparison: HPLC vs. Alternative Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation. While HPLC is a robust and widely used technique for the quantification of this compound, other methods offer distinct advantages.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Robust, reliable, and widely available; cost-effective for routine analysis.Lower sensitivity compared to mass spectrometry-based methods; may require longer run times.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Separation using smaller particle size columns for higher resolution and speed, coupled with mass analysis for high selectivity and sensitivity.High sensitivity and selectivity; faster analysis times; provides structural information.Higher equipment and operational costs; requires more specialized expertise.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Suitable for volatile and thermally stable compounds.This compound is not sufficiently volatile or thermally stable for direct GC analysis without derivatization.

HPLC Method Validation Data According to ICH Guidelines

The following tables summarize the performance characteristics of a validated HPLC method for the analysis of this compound, demonstrating its suitability for its intended purpose. The data is compiled from studies on the analysis of erythromycin and its impurities.

Table 1: System Suitability
ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 2000> 3000
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%< 1.0%
Table 2: Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
0.5 - 250.9995
Table 3: Accuracy (Recovery)
Spiked Concentration (µg/mL)Mean Recovery (%)%RSD
599.20.8
10100.50.6
1599.80.7
Table 4: Precision
Precision TypeConcentration (µg/mL)%RSD
Repeatability (Intra-day)100.9
Intermediate Precision (Inter-day)101.3
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantitation (LOQ)0.5
Table 6: Robustness
Parameter VariationEffect on Results
Flow Rate (± 0.1 mL/min)No significant change
Mobile Phase Composition (± 2%)No significant change
Column Temperature (± 2°C)No significant change

Experimental Protocols

A detailed methodology for the validation of the HPLC method is provided below.

HPLC Instrumentation and Conditions
  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.05 M potassium phosphate (B84403) buffer (pH 7.0) in a gradient elution mode.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve this compound analytical standard in methanol (B129727) to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to 150% of the expected sample concentration.

  • Sample Solution: Prepare the sample containing this compound by dissolving it in a suitable solvent and diluting with the mobile phase to a final concentration within the linear range of the method.

Validation Procedures
  • Specificity: Analyze blank samples, placebo (if applicable), and samples spiked with known impurities to demonstrate that the method is free from interference at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform linear regression analysis and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters such as flow rate, mobile phase composition, and column temperature and assess the impact on the analytical results.

Visualizing the Workflow and Validation Process

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship of the validation parameters as per ICH guidelines.

G Experimental Workflow for HPLC Analysis cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing S1 Weighing of Standard and Sample S2 Dissolution in a Suitable Solvent S1->S2 S3 Dilution to Final Concentration S2->S3 H1 System Equilibration S3->H1 H2 Injection of Sample/Standard H1->H2 H3 Chromatographic Separation H2->H3 H4 UV Detection at 215 nm H3->H4 D1 Chromatogram Generation H4->D1 D2 Peak Integration and Area Measurement D1->D2 D3 Quantification using Calibration Curve D2->D3

Caption: Workflow of HPLC analysis for this compound.

G ICH Guideline Based HPLC Method Validation cluster_characteristics Performance Characteristics Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Logical relationship of HPLC method validation parameters.

References

Comparative stability of erythromycin A and its esters to form degradation products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of Erythromycin (B1671065) A and its common esters, Erythromycin Stearate (B1226849) and Erythromycin Ethylsuccinate, with a focus on their degradation profiles under various stress conditions. The information presented is supported by experimental data from published research to aid in the development of stable pharmaceutical formulations.

Erythromycin A, a macrolide antibiotic, is notoriously unstable in acidic environments, which can significantly impact its therapeutic efficacy.[1] To enhance its stability and improve oral absorption, various ester prodrugs have been developed.[2][3] This guide delves into the comparative stability of the base antibiotic and two of its widely used esters.

Comparative Stability and Degradation Products

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[4][5] Erythromycin A and its esters exhibit significant degradation under acidic, basic, and oxidative conditions, while showing relative stability to thermal and photolytic stress.[6][7]

The primary degradation pathway for erythromycin in acidic media involves an intramolecular cyclization to form the inactive spiroketal derivative, anhydroerythromycin A.[4][8]

Table 1: Summary of Forced Degradation Studies on Erythromycin A and Its Esters

Stress ConditionErythromycin AErythromycin StearateErythromycin EthylsuccinateMajor Degradation Products
Acidic (e.g., 1N HCl) Highly UnstableSignificant DegradationSignificant DegradationAnhydroerythromycin A, Erythromycin A enol ether[4][9]
Basic (e.g., 1N NaOH) UnstableSignificant DegradationSignificant DegradationPseudoerythromycin A enol ether[6][9]
Oxidative (e.g., 30% H₂O₂) UnstableSignificant DegradationDegradation ObservedVarious oxidized byproducts[6][10]
Thermal (e.g., 60-80°C) Relatively StableStableStableMinimal degradation[4][6]
Photolytic (UV light) Relatively StableStableStableMinimal degradation[4][6]

Note: The data presented is a synthesis from multiple studies and may not represent results from a single head-to-head comparative experiment.

One kinetic study directly compared the acidic degradation of Erythromycin A and Erythromycin A 2'-ethyl succinate (B1194679). The study found that the actual degradation pathway involves the slow loss of the cladinose (B132029) sugar from both molecules.[11] While esters are designed to be more acid-stable, they still undergo significant degradation.[4] For instance, in one study, Erythromycin Stearate in solid dosage forms showed 70-90% destruction within 15 minutes in acidic conditions mimicking the fasting stomach.[1]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing stability studies. The following protocols are synthesized from various published methods for forced degradation and analysis of erythromycin and its esters.

Forced Degradation Studies

Forced degradation studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.[5]

  • Acid Degradation: A solution of the test substance is prepared in 1N hydrochloric acid and kept at room temperature for a specified duration (e.g., one week). The solution is then neutralized with a saturated sodium bicarbonate solution before analysis.[4][12]

  • Base Degradation: A solution of the test substance is prepared in 1N sodium hydroxide (B78521) and maintained at room temperature for a defined period. The solution is subsequently neutralized with 1N hydrochloric acid prior to analysis.[5]

  • Oxidative Degradation: The test substance is dissolved in a solution of 30% hydrogen peroxide and stored at room temperature for a specific time.[5]

  • Thermal Degradation: The solid drug substance is exposed to elevated temperatures (e.g., 60-80°C) for a defined period.[4]

  • Photolytic Degradation: A solution of the drug substance is exposed to UV light (e.g., 254 nm) or a combination of UV and visible light as per ICH Q1B guidelines.[4]

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for separating the intact drug from its degradation products. The following is a representative method adapted from published studies.[6][7][13]

  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 μm).[6]

  • Mobile Phase: A gradient mobile phase is often employed. For example, a mixture of 0.4% ammonium (B1175870) hydroxide in water and methanol.[6] An isocratic mobile phase, such as acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.2 M K₂HPO₄, pH 7.0), has also been used.[7]

  • Flow Rate: Typically around 1.0 mL/min.[13]

  • Detection Wavelength: UV detection at 215 nm.[6][7]

  • Column Temperature: Maintained at an elevated temperature, for instance, 65°C, to improve peak shape and resolution.[7]

  • Injection Volume: Typically 100 µL.[7]

  • Quantification: The concentration of the parent drug and its degradation products are determined by comparing their peak areas to those of reference standards.

Visualizing Degradation Pathways and Workflows

Acid-Catalyzed Degradation of Erythromycin A

The following diagram illustrates the primary degradation pathway of Erythromycin A in an acidic environment, leading to the formation of Anhydroerythromycin A.

Acid_Degradation_Pathway Erythromycin_A Erythromycin A Protonation Protonation of hydroxyl and ketone groups Erythromycin_A->Protonation H+ (Acidic Conditions) Intramolecular_Cyclization Intramolecular Cyclization Protonation->Intramolecular_Cyclization Anhydroerythromycin_A Anhydroerythromycin A (Inactive Spiroketal) Intramolecular_Cyclization->Anhydroerythromycin_A Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Base->Stressed_Samples Oxidative Oxidative Oxidative->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Sample Erythromycin A or Ester Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photolytic Analysis Stability-Indicating HPLC Analysis Stressed_Samples->Analysis Data_Evaluation Data Evaluation and Degradation Profile Analysis->Data_Evaluation

References

A Comparative Guide to Analytical Methods for Erythromycin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analysis of erythromycin (B1671065) and its degradation products is critical for ensuring drug safety, stability, and efficacy. This guide provides a detailed comparison of validated analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the separation and quantification of erythromycin and its related substances. The information presented is supported by experimental data from various studies to facilitate the selection of the most suitable method for specific analytical needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for erythromycin and its degradation products is a critical decision that depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the desired sample throughput. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for routine quality control and stability testing.[1][2] For more demanding applications requiring higher sensitivity and specificity, particularly for the identification and quantification of trace-level impurities and degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[3][4]

The following tables summarize the validation parameters for different analytical methods used for the determination of erythromycin and its related substances, providing a clear comparison of their performance characteristics.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Data

Validation ParameterHPLC Method 1HPLC Method 2
Linearity Range 350-650 µg/mL (for assay)[2]26.5-265 µg/mL (for erythromycin A oxime)[5]
Correlation Coefficient (R²) > 0.999[6]0.999 (for erythromycin A oxime)[5]
Accuracy (% Recovery) Generally expected to be within 98-102%Not explicitly quantified in the provided search results.
Precision (% RSD) Generally expected to be ≤ 2%< 1.5% for all analyses[5]
Limit of Detection (LOD) 0.01 µg/L[6]15 ng (for erythromycin A oxime)[5]
Limit of Quantitation (LOQ) 0.5 µg/L[6]Not explicitly quantified in the provided search results.

Table 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Validation Data

Validation ParameterUPLC-MS/MS Method
Linearity Range 0.5-50 ng/mL and 50-5000 ng/mL[4]
Correlation Coefficient (R²) 0.995 to 1.000[4]
Accuracy (% Recovery) 88-105%[4]
Precision (% RSD) Not explicitly quantified in the provided search results.
Limit of Detection (LOD) 0.5 µg/kg[7]
Limit of Quantitation (LOQ) 0.5 ng/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are outlines of typical protocols for the HPLC and UPLC-MS/MS analysis of erythromycin and its degradation products.

High-Performance Liquid Chromatography (HPLC) - Method 1

This method is a stability-indicating HPLC method developed for the analysis of organic impurities in erythromycin stearate (B1226849) tablets.[1][2]

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) or equivalent.[1]

    • Mobile Phase: A gradient mixture of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 215 nm.[1]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 65°C.[8]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a suitable amount of erythromycin reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a known concentration within the linear range of the method.

    • Sample Solution: To prepare a sample solution from the pharmaceutical dosage form, dissolve the sample in a suitable solvent like methanol, followed by a cooling step to precipitate the cream base. The resulting solution is then filtered through a 0.45 µm membrane filter before injection.

High-Performance Liquid Chromatography (HPLC) - Method 2

This liquid chromatographic method was developed and validated for the determination of erythromycin A oxime and its related substances.[5]

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Inertsil ODS C18 (150 mm x 4.6 mm).[5]

    • Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer solution (0.02 M, pH 6.5) and acetonitrile (B52724) in a 40:60 (v/v) ratio.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 215 nm.[5]

    • Column Temperature: 35°C.[5]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of erythromycin A oxime reference standard in the mobile phase and dilute to obtain several concentrations within the linear range.

    • Sample Solution: Prepare the sample solution from the commercial formulation in the same manner as the standard solution to a similar concentration.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This UPLC-MS/MS method was developed for the sensitive determination of erythromycin in human plasma.[4]

  • Instrumentation and Chromatographic Conditions:

    • UPLC System: A standard UPLC system coupled to a tandem mass spectrometer.

    • Column: Inertsil ODS-2, 5 µm, 3.0 x 50 mm column with a C8 guard column.[4]

    • Mobile Phase: An isocratic mobile phase consisting of 1:1 acetonitrile:water with 2 mM ammonium acetate (B1210297) and 0.1% acetic acid.[4]

    • Flow Rate: 0.7 mL/min.[4]

    • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer in the positive selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.[4]

  • Sample Preparation:

    • The procedure involves the alkalization of 0.5 mL of plasma, followed by a one-step liquid-liquid extraction. The extract is then dried and reconstituted in 80:20 water:acetonitrile.[4]

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow_1 cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis start Start weigh Weigh Sample/ Reference Standard start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (Waters XBridge C18) inject->separate detect UV Detection (215 nm) separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: Experimental workflow for HPLC Method 1.

HPLC_Workflow_2 cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis start Start weigh Weigh Sample/ Reference Standard start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation (Inertsil ODS C18) inject->separate detect UV Detection (215 nm) separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: Experimental workflow for HPLC Method 2.

UPLC_MSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis UPLC-MS/MS Analysis start Start alkalize Alkalize Plasma start->alkalize extract Liquid-Liquid Extraction alkalize->extract dry Dry Extract extract->dry reconstitute Reconstitute in Water:Acetonitrile dry->reconstitute inject Inject into UPLC System reconstitute->inject separate Chromatographic Separation (Inertsil ODS-2) inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Data Acquisition & Quantification detect->quantify

References

Comparison of erythromycin degradation profiles under different stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a drug molecule like erythromycin (B1671065) under various stress conditions is paramount for the development of robust formulations and analytical methods. This guide provides an objective comparison of erythromycin's degradation profiles under acidic, alkaline, oxidative, thermal, and photolytic stress, supported by a compilation of experimental data from various studies.

Erythromycin, a macrolide antibiotic, is known to be susceptible to degradation, which can impact its efficacy and safety. Forced degradation studies are crucial to identify potential degradants, elucidate degradation pathways, and establish the intrinsic stability of the molecule. This information is vital for developing stability-indicating analytical methods and for the design of stable dosage forms.

Comparative Degradation Profile of Erythromycin

The stability of erythromycin varies significantly under different stress conditions. It is particularly labile in acidic and alkaline environments and susceptible to oxidation. In contrast, it exhibits greater stability under thermal and photolytic stress. The following table summarizes the quantitative data on erythromycin degradation from multiple studies. It is important to note that the experimental conditions in these studies may vary, and direct comparison of absolute values should be made with caution. The data presented aims to provide a comparative overview of the degradation trends.

Stress ConditionReagent/ParameterConcentrationTemperatureTimeDegradation (%)Major Degradation ProductsReference
Acidic 1N Hydrochloric Acid1NRoom Temp.1 weekSignificantAnhydroerythromycin A, Erythromycin A enol ether[1]
Britton-Robinson bufferpH 2.537°C< 10 minCompleteAnhydroerythromycin ANot specified in search results
Alkaline 0.1N Sodium Hydroxide (B78521)0.1NNot SpecifiedNot SpecifiedSignificantPseudoerythromycin A enol ether[2][3]
Oxidative 30% Hydrogen Peroxide30%Room Temp.Not SpecifiedSignificantOxidized erythromycin molecule, non-oxidized fragments[4][5]
Ozone (O₃)ERY:O₃ = 1:5 (M:M)Not SpecifiedNot Specified>70%Oxidized erythromycin, fragmentsNot specified in search results
Thermal Dry Heat-100°C24 hoursRelatively Stable-[6]
Elevated Temperature-50°C6 monthsSlight DecreaseImpurity B, Impurity HNot specified in search results
Photolytic UV Radiation254 nm & 360 nmNot Specified24 hoursRelatively Stable-[6]
UVC Irradiation-pH 7< 10 minHalf-life < 10 minEry F, Ery C, DPEry192[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of forced degradation studies. The following protocols are generalized based on common practices and findings from various research articles.

Acidic Degradation
  • Objective: To assess the degradation of erythromycin under acidic conditions.

  • Procedure:

    • Prepare a stock solution of erythromycin in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • To a known volume of the stock solution, add an equal volume of 1N hydrochloric acid (HCl).

    • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a specified period (e.g., up to 24 hours). The duration may be adjusted based on the desired level of degradation.

    • Periodically withdraw samples and neutralize them with an equivalent amount of 1N sodium hydroxide (NaOH).

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.[1]

Alkaline Degradation
  • Objective: To evaluate the degradation of erythromycin under basic conditions.

  • Procedure:

    • Prepare a stock solution of erythromycin as described for acidic degradation.

    • To a known volume of the stock solution, add an equal volume of 0.1N sodium hydroxide (NaOH).

    • Incubate the solution at room temperature or a slightly elevated temperature for a defined time.

    • Withdraw samples at various time points and neutralize them with an equivalent amount of 0.1N hydrochloric acid (HCl).

    • Dilute the neutralized samples with the mobile phase for HPLC analysis.[2]

Oxidative Degradation
  • Objective: To determine the susceptibility of erythromycin to oxidation.

  • Procedure:

    • Prepare a stock solution of erythromycin.

    • To a known volume of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep the mixture at room temperature, protected from light, for a specified duration.

    • Withdraw samples and dilute them with the mobile phase for immediate HPLC analysis.[4][5]

Thermal Degradation
  • Objective: To assess the stability of erythromycin at elevated temperatures.

  • Procedure:

    • Place a known amount of solid erythromycin powder in a suitable container (e.g., a glass vial).

    • Expose the sample to a high temperature (e.g., 70-105°C) in a calibrated oven for a specified period (e.g., 24-48 hours).

    • After the exposure time, allow the sample to cool to room temperature.

    • Dissolve a known amount of the heat-treated sample in a suitable solvent and dilute it with the mobile phase for HPLC analysis.[6]

Photolytic Degradation
  • Objective: To evaluate the photostability of erythromycin.

  • Procedure:

    • Prepare a solution of erythromycin in a suitable solvent.

    • Expose the solution in a transparent container to a light source that provides both UV and visible radiation, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC.[6]

Visualizing the Process and Pathways

To better understand the experimental process and the degradation mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Erythromycin Erythromycin Stock Solution Acid Acidic (e.g., 1N HCl) Erythromycin->Acid Alkali Alkaline (e.g., 0.1N NaOH) Erythromycin->Alkali Oxidative Oxidative (e.g., 30% H2O2) Erythromycin->Oxidative Thermal Thermal (e.g., 105°C) Erythromycin->Thermal Photolytic Photolytic (UV/Vis Light) Erythromycin->Photolytic HPLC Stability-Indicating HPLC Analysis Acid->HPLC Alkali->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Data Data Analysis & Comparison HPLC->Data

Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_acid Acidic Conditions cluster_alkaline Alkaline Conditions cluster_oxidative Oxidative Conditions Erythromycin Erythromycin A Anhydroerythromycin Anhydroerythromycin A (Inactive Spiroketal) Erythromycin->Anhydroerythromycin Intramolecular Cyclization EnolEther Erythromycin A enol ether Erythromycin->EnolEther Pseudoerythromycin This compound Erythromycin->Pseudoerythromycin Hydrolysis & Rearrangement OxidizedProducts Various Oxidized Degradation Products Erythromycin->OxidizedProducts Oxidation

Simplified degradation pathways of Erythromycin.

References

A Comparative Guide to Evaluating the Purity of Pseudoerythromycin A Enol Ether Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy of analytical measurements is paramount. High-purity reference standards are the cornerstone of reliable quantitative analysis, method validation, and stability studies. This guide provides a comprehensive framework for evaluating and comparing the purity of commercially available Pseudoerythromycin A enol ether reference standards, a critical impurity and degradation product of the macrolide antibiotic erythromycin (B1671065).[1][2]

Understanding the Importance of Purity

Comparative Analysis of Purity

This section outlines a multi-pronged approach to assess the purity of this compound reference standards from different suppliers. The following table summarizes the hypothetical data obtained from the analysis of three different commercial lots.

Data Presentation: Purity Assessment of Commercial Reference Standards

SupplierLot NumberStated Purity (%)HPLC Purity (%)¹H NMR Purity (mol%)Mass Spectrometry (LC-MS)Residual Solvents (GC-HS)Water Content (Karl Fischer) (%)
Supplier AA123≥9898.598.2Consistent with expected mass, no significant impurities detected<0.1% Acetone0.3
Supplier BB456>9596.295.8Consistent with expected mass, minor unknown peak at m/z 732.5<0.2% Ethanol0.8
Supplier CC789≥90 (HPLC)91.590.8Consistent with expected mass, multiple minor impurity peaks observedNot Tested1.2

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive evaluation of this compound reference standards.

workflow cluster_proc Purity Evaluation Workflow prep Sample Preparation (Dissolution in appropriate solvent) hplc HPLC-UV Analysis (Purity and Impurity Profiling) prep->hplc nmr ¹H NMR Analysis (Structural Confirmation & qNMR) prep->nmr ms LC-MS Analysis (Impurity Identification) prep->ms gc GC-HS Analysis (Residual Solvents) prep->gc kf Karl Fischer Titration (Water Content) prep->kf report Data Compilation & Comparison Report hplc->report nmr->report ms->report gc->report kf->report

Caption: Workflow for the comprehensive purity evaluation of reference standards.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are recommended protocols for the key experiments.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantitative determination of this compound and the detection of related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol (B129727) or chloroform) to a final concentration of approximately 1 mg/mL.[4]

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides structural confirmation and can be used for quantitative analysis (qNMR) to determine molar purity.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Internal Standard (for qNMR): A certified quantitative internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Procedure:

    • Accurately weigh the this compound reference standard and the internal standard into an NMR tube.

    • Add the deuterated solvent and ensure complete dissolution.

    • Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation (qNMR): The molar purity is calculated by comparing the integral of the analyte signal to the integral of the internal standard signal, taking into account the number of protons for each signal and the weights of the analyte and internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of impurities, even at trace levels.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).

  • LC Conditions: Utilize the same HPLC method as described above.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: Scan a mass range appropriate for the expected impurities (e.g., m/z 150-1000).

  • Data Analysis: Analyze the mass spectra of any impurity peaks detected in the chromatogram to determine their molecular weights and aid in their identification. The expected monoisotopic mass for this compound is approximately 715.45 Da.[5]

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This technique is used to identify and quantify any residual solvents from the synthesis and purification process.

  • Instrumentation: A gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: A suitable column for solvent analysis (e.g., DB-624 or equivalent).

  • Oven Program: A temperature gradient program suitable for separating common organic solvents.

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Accurately weigh the reference standard into a headspace vial and add a suitable dissolution solvent (e.g., DMSO).

  • Quantification: Quantify any detected solvents against a calibrated standard of those solvents.

Karl Fischer Titration

This is the standard method for determining the water content in a solid sample.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for the instrument.

  • Procedure: Accurately weigh the reference standard and introduce it into the titration cell. The instrument will automatically titrate the water and provide the water content as a percentage.

Conclusion

A thorough evaluation of reference standard purity requires a multi-faceted analytical approach. Relying solely on the supplier's stated purity is not sufficient for rigorous scientific and regulatory purposes. By employing a combination of chromatographic and spectroscopic techniques as outlined in this guide, researchers can independently verify the purity of their this compound reference standards, ensuring the reliability and accuracy of their analytical data. This, in turn, contributes to the overall quality and safety of pharmaceutical products.

References

Inter-Laboratory Comparison of Pseudoerythromycin A Enol Ether Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for an inter-laboratory comparison of analytical methods for the quantification of Pseudoerythromycin A enol ether, a known degradation product of Erythromycin (B1671065) A.[1] Given the importance of monitoring impurities in pharmaceutical products, establishing a robust and reproducible analytical method is crucial for quality control. This document outlines a proposed study structure, including standardized experimental protocols, data presentation formats, and performance characteristics for evaluation across multiple laboratories.

This compound is formed from Erythromycin A under neutral to weakly alkaline conditions through a complex internal rearrangement.[1] Its presence can be an indicator of product degradation, making accurate quantification essential for stability studies of Erythromycin A.[1] While various HPLC and LC-MS/MS methods have been developed for the analysis of erythromycin and its impurities, a formal inter-laboratory comparison for this compound quantification is not widely documented.[2][3][4] This guide aims to fill that gap by proposing a framework for such a study.

I. Proposed Inter-Laboratory Study Design

The proposed study would involve a central laboratory preparing and distributing standardized samples of this compound at various concentrations to participating laboratories. Each laboratory would then perform the quantification using a standardized analytical method. The goal is to assess the method's reproducibility and the inter-laboratory variability.[5][6][7]

Logical Workflow for the Inter-Laboratory Comparison

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Compilation & Analysis A Central Lab Prepares & Validates Samples B Sample Distribution to Participating Labs A->B C Labs Perform Quantification using Standardized Protocol B->C D Data Submission to Central Lab C->D E Statistical Analysis of Results D->E F Generation of Comparison Report E->F

Caption: Workflow of the proposed inter-laboratory comparison study.

II. Standardized Analytical Protocol

The following High-Performance Liquid Chromatography (HPLC) method is proposed for the quantification of this compound. This method is a composite based on established techniques for erythromycin and its impurities.[2][3][8]

Experimental Workflow for Sample Analysis

G A Receive & Store Samples at -20°C C Thaw & Dilute Samples to Working Concentration A->C B Prepare Mobile Phase & Equilibrate HPLC System D Inject Sample onto HPLC System B->D C->D E Data Acquisition (215 nm) D->E F Peak Integration & Quantification E->F G Report Results F->G

Caption: Standardized workflow for sample analysis in each laboratory.

Detailed Methodological Parameters:

  • Instrumentation: HPLC system with UV detection.

  • Column: Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[3]

  • Mobile Phase: A gradient of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.[3]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 65°C.[8]

  • Detection Wavelength: 215 nm.[2][8]

  • Injection Volume: 100 µL.[8]

  • Sample Preparation: Samples to be dissolved in a mixture of acetonitrile (B52724) and water.

III. Hypothetical Performance Data

The following tables present a hypothetical summary of quantitative data from three participating laboratories. These tables are designed for easy comparison of key analytical method validation parameters.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterLaboratory 1Laboratory 2Laboratory 3MeanStd. Dev.
LOD (µg/mL) 0.050.060.040.050.01
LOQ (µg/mL) 0.150.180.120.150.03

Table 2: Accuracy and Recovery

Spiked Conc. (µg/mL)Lab 1 Recovery (%)Lab 2 Recovery (%)Lab 3 Recovery (%)Mean Recovery (%)
1.0 98.599.297.898.5
5.0 101.2100.5101.8101.2
10.0 99.8100.199.599.8

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterLaboratory 1 (%RSD)Laboratory 2 (%RSD)Laboratory 3 (%RSD)
Repeatability 0.81.10.9
Intermediate Precision 1.51.81.6

IV. Discussion of Potential Signaling Pathways

While this compound is primarily considered a degradation product and is devoid of antibiotic activity, some macrolide derivatives have been shown to have other biological effects.[1][9] For instance, it has been observed to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[9] This suggests a potential interaction with cellular signaling pathways involved in macrophage differentiation, which could be a subject for further research.

Potential Signaling Pathway Interaction

G cluster_compound Compound cluster_cellular Cellular Process A Pseudoerythromycin A enol ether (10 µM) B Monocyte A->B Acts on C Macrophage B->C Differentiation

Caption: Potential influence on monocyte to macrophage differentiation.

V. Conclusion

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound quantification. By adhering to a standardized protocol and systematically evaluating key performance metrics, a clear understanding of the method's robustness and inter-laboratory variability can be achieved. The provided hypothetical data and experimental design serve as a template for researchers, scientists, and drug development professionals to establish reliable and reproducible analytical methods for the quality control of erythromycin-based pharmaceutical products.

References

Assessing the impact of excipients on the formation of Pseudoerythromycin A enol ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the impact of pharmaceutical excipients on the formation of Pseudoerythromycin A enol ether, a critical degradation product of Erythromycin (B1671065) A. Understanding these interactions is paramount for the development of stable and effective erythromycin-based drug products. This document outlines the degradation pathway, key influencing factors, and provides detailed experimental protocols for evaluating excipient compatibility.

Introduction to this compound

This compound is a major degradation product of the macrolide antibiotic Erythromycin A. Its formation occurs under neutral to weakly alkaline conditions through a complex intramolecular rearrangement.[1] This degradation product is devoid of antibacterial activity and its presence in a formulation is an indicator of drug instability.[1] The formation of this compound involves the C6-hydroxyl group forming an internal enol ether with the C9-ketone, and the C11-hydroxyl group attacking the lactone carbonyl, resulting in a reduction of the macrocycle from a 14- to an 11-membered ring.[1]

Given that Erythromycin A is susceptible to degradation under both acidic and alkaline conditions, controlling the formation of its various degradation products, including this compound, is a significant challenge in formulation development.

Factors Influencing the Formation of this compound

The primary factor governing the formation of this compound is pH . The degradation pathway is favored in neutral to weakly alkaline environments. In contrast, under acidic conditions, Erythromycin A primarily degrades to anhydroerythromycin A. The hydroxide (B78521) ion acts as a catalyst in the hydrolysis of the lactone bond of the erythromycin A-6,9-hemiketal intermediate, which subsequently leads to the formation of this compound.

The presence of moisture is another critical factor, as it can influence the micro-pH of a solid formulation and facilitate the degradation reactions. Therefore, the selection of excipients that do not alter the pH towards alkalinity or contribute to moisture retention is crucial for minimizing the formation of this impurity.

Comparative Analysis of Excipient Impact

While direct quantitative studies comparing the impact of a wide range of excipients on the formation of this compound are not extensively available in the public domain, an assessment of their potential impact can be inferred from their physicochemical properties. The following table summarizes the potential risk of common pharmaceutical excipients in promoting the formation of this compound based on their known characteristics.

Excipient ClassExamplesPotential Impact on this compound FormationRationale
Fillers/Diluents Microcrystalline Cellulose (MCC), Dicalcium Phosphate (B84403) (DCP), Lactose, MannitolLow to High - MCC, Lactose, Mannitol: Generally considered inert and have a neutral pH. However, some grades may contain impurities or have a slightly acidic or alkaline pH, which could influence degradation. - Dicalcium Phosphate: Can be slightly alkaline, potentially creating a microenvironment that favors the formation of this compound.
Binders Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC), StarchLow to Moderate - PVP, HPMC, Starch: Typically have a neutral pH. However, they can be hygroscopic and absorb moisture, which can accelerate degradation if other contributing factors are present.
Disintegrants Croscarmellose Sodium, Sodium Starch Glycolate, CrospovidoneLow to Moderate - Croscarmellose Sodium, Sodium Starch Glycolate: These are sodium salts and can create a slightly alkaline microenvironment, which may promote the formation of this compound. Their high hygroscopicity is also a concern. - Crospovidone: Generally has a neutral pH.
Lubricants Magnesium Stearate, Stearic Acid, Sodium Stearyl FumarateLow to High - Magnesium Stearate: Is known to be alkaline and has been implicated in the degradation of other drugs. It has a high potential to promote the formation of this compound. - Stearic Acid: Is acidic and less likely to promote this specific degradation pathway. - Sodium Stearyl Fumarate: Is generally considered less reactive than magnesium stearate.
Glidants Colloidal Silicon DioxideLow - Generally inert and has a minimal impact on the formulation's pH.

Experimental Protocols

To quantitatively assess the impact of excipients on the formation of this compound, a well-designed drug-excipient compatibility study is essential.

Drug-Excipient Compatibility Study Protocol

Objective: To evaluate the potential of various excipients to promote the degradation of Erythromycin A to this compound under accelerated storage conditions.

Materials:

  • Erythromycin A active pharmaceutical ingredient (API)

  • This compound reference standard

  • Excipients to be tested (e.g., MCC, DCP, PVP, Croscarmellose Sodium, Magnesium Stearate)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Stability chambers

  • Glass vials with inert stoppers

Procedure:

  • Sample Preparation:

    • Prepare binary mixtures of Erythromycin A and each excipient, typically in a 1:1 or 1:5 ratio (API:excipient) by weight.

    • Prepare a control sample of pure Erythromycin A API.

    • For simulating the effect of moisture, a set of samples can be prepared with the addition of a small, controlled amount of water (e.g., 5% w/w).

    • Transfer the mixtures and the control sample into separate, clearly labeled glass vials and seal them.

  • Storage Conditions:

    • Store the vials under accelerated stability conditions, for example, at 40°C/75% RH and 50°C/75% RH.

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

  • Sample Analysis:

    • At each time point, dissolve a known amount of the stored sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and buffer).

    • Analyze the samples by a validated stability-indicating HPLC method capable of separating Erythromycin A from this compound and other potential degradants.

  • Data Analysis:

    • Quantify the amount of this compound formed in each sample at each time point using the reference standard.

    • Calculate the percentage of Erythromycin A degraded.

    • Compare the degradation profiles of the binary mixtures with that of the pure API control. A significant increase in the formation of this compound in the presence of an excipient indicates an incompatibility.

HPLC Method for Quantification

A stability-indicating reversed-phase HPLC method is required. A typical method would involve:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol). The pH of the mobile phase should be carefully controlled.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at approximately 215 nm

  • Injection Volume: 20 µL

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Visualizing the Degradation and Experimental Workflow

The following diagrams illustrate the degradation pathway of Erythromycin A to this compound and the experimental workflow for assessing excipient compatibility.

G cluster_pathway Degradation Pathway Erythromycin_A Erythromycin A Intermediate Erythromycin A 6,9-Hemiketal Erythromycin_A->Intermediate Intramolecular cyclization Pseudoerythromycin Pseudoerythromycin A enol ether Intermediate->Pseudoerythromycin Hydrolysis & Rearrangement (Neutral to Alkaline pH)

Caption: Degradation pathway of Erythromycin A to this compound.

G cluster_workflow Experimental Workflow Start Start Preparation Prepare Binary Mixtures (API + Excipient) Start->Preparation Storage Store at Accelerated Conditions (e.g., 40°C/75% RH) Preparation->Storage Sampling Sample at t=0, 1, 2, 4 weeks Storage->Sampling Analysis HPLC Analysis Sampling->Analysis Quantification Quantify Pseudoerythromycin A enol ether Analysis->Quantification Comparison Compare with API Control Quantification->Comparison End End Comparison->End

Caption: Workflow for assessing excipient impact on degradation.

Conclusion and Recommendations

The formation of this compound is a critical degradation pathway for Erythromycin A that is highly dependent on the pH of the formulation. Excipients that create a neutral to alkaline microenvironment, particularly in the presence of moisture, are likely to accelerate the formation of this impurity. While a definitive list of incompatible excipients requires specific experimental data, formulators should exercise caution with alkaline excipients such as dicalcium phosphate and magnesium stearate, as well as highly hygroscopic excipients.

It is strongly recommended that comprehensive drug-excipient compatibility studies, following the protocol outlined in this guide, be conducted during the pre-formulation stage of product development. This will enable the selection of appropriate excipients that ensure the stability and therapeutic efficacy of the final Erythromycin A dosage form.

References

Benchmarking new analytical techniques against established methods for erythromycin impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS), against the established High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the impurity profiling of erythromycin (B1671065). The selection of an appropriate analytical technique is critical for ensuring the purity, safety, and efficacy of pharmaceutical products. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable method for your research and quality control needs.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the key performance parameters of the established HPLC-UV method and a modern LC-MS approach for the analysis of erythromycin and its impurities. The data demonstrates the significant advantages of LC-MS in terms of sensitivity and specificity.

Performance MetricEstablished Method (HPLC-UV)New Technique (LC-MS/MS)Key Advantages of the New Technique
Limit of Detection (LOD) Higher, typically in the µg/mL rangeSignificantly lower, capable of detecting trace impurities in the ng/mL range[1]Enhanced sensitivity for detecting low-level impurities.
Limit of Quantification (LOQ) Higher, suitable for major impuritiesSignificantly lower, allowing for accurate quantification of trace impurities (e.g., 0.5 ng/mL)[1]Greater precision in quantifying minor but potentially significant impurities.
Linearity (Correlation Coefficient, r²) Generally ≥ 0.99Typically ≥ 0.995[1]High degree of quantitative accuracy across a wide concentration range.
Specificity/Selectivity Relies on chromatographic separation; co-eluting impurities can be a challengeMass-based detection provides an additional dimension of separation, resolving co-eluting compounds with different mass-to-charge ratios[2]Unambiguous identification and quantification of impurities, even in complex matrices.
Sample Volume Requirement High (e.g., European Pharmacopoeia method recommends injecting 400 µg of sample)[2]Significantly lower (less than 3 µg of sample can be sufficient)[2]Ideal for early-stage drug development where sample availability may be limited.
Identification Capability Based on retention time comparison with reference standards, which may not be available for novel impuritiesProvides molecular weight and fragmentation data, enabling structural elucidation of unknown impurities[3]Powerful tool for identifying novel degradation products and process-related impurities.

Experimental Protocols

Established Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a general method for the separation and quantification of erythromycin and its related impurities based on established HPLC-UV techniques.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm) or equivalent C18 column.[4]

  • Mobile Phase A: A buffer solution of 35.0 g of di-potassium hydrogen phosphate (B84403) in 1000 mL of water, with the pH adjusted to 7.0 using diluted o-phosphoric acid, mixed with acetonitrile (B52724) and water in a 5:35:60 (v/v/v) ratio.[4]

  • Mobile Phase B: A mixture of phosphate buffer (pH 7.0), water, and acetonitrile in a 5:45:50 (v/v/v) ratio.[4]

  • Gradient Program:

    • T0: 100% A, 0% B

    • T45: 100% A, 0% B

    • T47: 0% A, 100% B

    • T63: 0% A, 100% B

    • T65: 100% A, 0% B

    • T70: 100% A, 0% B[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 65°C.[4]

  • Detection Wavelength: 215 nm.[4]

  • Injection Volume: 100 µL.[4]

  • Sample Preparation: Accurately weigh about 25 mg of the Erythromycin sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Filter the solution through a 0.45 µm syringe filter before injection.

New Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general approach for the identification and quantification of erythromycin impurities using a more sensitive and specific LC-MS method.

  • Chromatographic System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole or ion trap).[2]

  • Column: Acclaim PolarAdvantage II (3 x 150 mm, 3 µm) or a similar column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient Program: A suitable gradient to separate the impurities, for example:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.

  • MS Scan Mode: Full scan from m/z 100-1000 to detect all ions. For targeted analysis, Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.

  • Sample Preparation: Prepare a solution of the Erythromycin sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the established HPLC-UV method and the new LC-MS technique for erythromycin impurity profiling.

Established_HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Weighing Weigh Erythromycin Sample (25 mg) Dissolution Dissolve in Mobile Phase A Sample_Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_Injection Inject 100 µL onto C18 Column Filtration->HPLC_Injection Separation Gradient Elution (Mobile Phase A & B) HPLC_Injection->Separation UV_Detection UV Detection (215 nm) Separation->UV_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Quantification Quantify Impurities (Area % or vs. Standards) Peak_Integration->Quantification

Established HPLC-UV workflow for erythromycin impurity profiling.

New_LC_MS_Workflow cluster_prep_lcms Sample Preparation cluster_lcms LC-MS Analysis cluster_data_lcms Data Analysis Sample_Prep_LCMS Prepare Erythromycin Solution (1 mg/mL) Filtration_LCMS Filter (0.22 µm) Sample_Prep_LCMS->Filtration_LCMS LC_Injection Inject onto C18 Column Filtration_LCMS->LC_Injection LC_Separation Gradient Elution LC_Injection->LC_Separation ESI_Source Electrospray Ionization (ESI) LC_Separation->ESI_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole, Ion Trap) ESI_Source->Mass_Analyzer TIC_Chromatogram Generate Total Ion Chromatogram (TIC) Mass_Analyzer->TIC_Chromatogram EIC Extract Ion Chromatograms (EIC) TIC_Chromatogram->EIC Mass_Spectra Analyze Mass Spectra (Identification) EIC->Mass_Spectra Quantification_LCMS Quantify Impurities Mass_Spectra->Quantification_LCMS

New LC-MS workflow for erythromycin impurity profiling.

References

Safety Operating Guide

Proper Disposal of Pseudoerythromycin A Enol Ether in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This document provides essential information and step-by-step procedures for the safe disposal of Pseudoerythromycin A enol ether, a common analytical standard and degradation product of the macrolide antibiotic erythromycin. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing the ecological impact of pharmaceutical and chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

PropertyInformationSource
CAS Number 105882-69-7[1][2][3]
Molecular Formula C37H65NO12[1][3]
Molecular Weight 715.91 g/mol [1][3]
Appearance White solid[1]
Storage -20°C[1]
Solubility Soluble in ethanol (B145695), methanol, DMF, or DMSO. Good water solubility.[1]
Biological Activity Reportedly devoid of antibiotic activity.[1][4]

Core Disposal Principle: Chemical Waste Management

This compound, although considered biologically inactive, must be disposed of as chemical waste.[1][4] Direct disposal into sanitary sewer systems or general laboratory trash is strictly prohibited due to the potential for environmental contamination by pharmaceutical-related compounds. Macrolide antibiotics and their derivatives are known environmental pollutants that can contribute to the development of antibiotic resistance.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound powder and any grossly contaminated items (e.g., weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Labware: Non-heavily contaminated labware, such as glassware, should be rinsed with an appropriate solvent (e.g., ethanol or methanol), and the rinsate collected as hazardous liquid waste. The cleaned glassware can then be washed according to standard laboratory procedures.

2. Labeling:

All waste containers must be accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

3. Storage:

Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

4. Final Disposal:

Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste management provider. Never attempt to transport or dispose of chemical waste independently.

Logical Workflow for Disposal Decision

Disposal_Workflow This compound Disposal Workflow start Start: Have Pseudoerythromycin A enol ether waste consult_sds Consult Safety Data Sheet (SDS) for handling precautions start->consult_sds ppe Wear appropriate Personal Protective Equipment (PPE) consult_sds->ppe waste_type Determine waste type: Solid, Liquid, or Contaminated Labware ppe->waste_type solid_waste Collect in labeled solid hazardous waste container waste_type->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container waste_type->liquid_waste Liquid labware Rinse with solvent, collect rinsate in liquid waste, then clean labware waste_type->labware Contaminated Labware storage Store waste in designated satellite accumulation area solid_waste->storage liquid_waste->storage labware->liquid_waste disposal Arrange for pickup by licensed hazardous waste management provider storage->disposal end End: Waste properly disposed disposal->end

Caption: Decision workflow for the proper disposal of this compound.

Chemical Inactivation (For Informational Purposes)

While this compound is reported to be antibacterially inactive, its parent compound, erythromycin, and other macrolides can be chemically degraded. These methods are typically employed in large-scale wastewater treatment and may not be suitable or necessary for routine laboratory-scale disposal of this specific inactive compound. However, for context, some documented degradation methods for macrolides include:

  • Ozonation: Ozone can react with the dimethylamino group, a common feature in macrolide antibiotics, leading to the formation of N-oxides and subsequent inactivation of the antibiotic.

  • Hydrolysis: Macrolides can undergo hydrolysis under acidic or alkaline conditions, which can lead to the cleavage of the lactone ring or the glycosidic bonds, resulting in degradation. For instance, some macrolides are sensitive to acidic conditions, while others are more susceptible to degradation in basic solutions.

It is critical to reiterate that attempting chemical inactivation in a laboratory setting without a validated and approved protocol from your institution's EHS department is not recommended. The primary and mandated disposal route is through a licensed hazardous waste management service.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.

References

Essential Safety and Logistics for Handling Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of Pseudoerythromycin A enol ether (CAS No. 105882-69-7), also known as Erythromycin (B1671065) EP Impurity F. Given that the toxicological properties of this specific compound have not been exhaustively investigated, the following procedures are derived from safety data for erythromycin and general best practices for handling chemical compounds of this nature.

Chemical and Physical Properties

PropertyValueSource
CAS Number 105882-69-7[1][2][3][4]
Molecular Formula C37H65NO12[1][2][3][4]
Molecular Weight 715.91 g/mol [1][2][3][4]
Appearance White solid[5]
Purity ≥90% (HPLC)[1]
Storage Temperature -20°C[5]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility.[5][6]
Storage Class Code 11 - Combustible Solids

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment must be worn at all times when handling this compound.

EquipmentSpecification
Respiratory Protection NIOSH-approved N95 dust mask (or equivalent)
Eye Protection Chemical safety goggles or face shield
Hand Protection Nitrile rubber gloves
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes

Operational Plan for Safe Handling

Adherence to the following step-by-step procedures is mandatory to minimize exposure risk and ensure a safe laboratory environment.

1. Preparation and Weighing:

  • Conduct all handling of this compound powder within a certified chemical fume hood.

  • Before use, ensure the work area is clean and free of contaminants.

  • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the powder. Avoid generating dust.

  • Tightly reseal the container immediately after use.

2. Dissolution:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Use a magnetic stirrer or gentle agitation to dissolve the compound completely.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3. Storage:

  • Store this compound in a tightly sealed container in a freezer at -20°C.[5]

  • Keep in a dry, well-ventilated area away from incompatible materials.

Emergency Procedures

In Case of Accidental Release:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent the spread of dust.

  • Carefully collect the spilled material and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Ventilate the area.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Collect all solid waste (e.g., contaminated gloves, weighing paper, absorbent materials) in a dedicated, clearly labeled hazardous waste container.

  • Collect all liquid waste (e.g., unused solutions) in a separate, clearly labeled hazardous waste container.

2. Waste Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Dissolve in Solvent C->D F Store at -20°C C->F E Perform Experiment D->E G Segregate Waste E->G H Label Waste Containers G->H I Contact EHS for Pickup H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pseudoerythromycin A enol ether
Reactant of Route 2
Pseudoerythromycin A enol ether

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